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  • Product: Acetone-2-13C,d6
  • CAS: 32479-94-0

Core Science & Biosynthesis

Foundational

Acetone-2-¹³C,d₆: Comprehensive Physical Properties and Advanced Applications in Metabolomics and NMR Spectroscopy

Executive Summary Acetone-2-¹³C,d₆ (CAS: 32479-94-0) is a highly specialized, doubly labeled isotopic tracer[1]. By substituting the carbonyl carbon with Carbon-13 (¹³C) and all six methyl protons with Deuterium (D), thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetone-2-¹³C,d₆ (CAS: 32479-94-0) is a highly specialized, doubly labeled isotopic tracer[1]. By substituting the carbonyl carbon with Carbon-13 (¹³C) and all six methyl protons with Deuterium (D), this molecule achieves a unique isotopic signature while preserving its fundamental chemical reactivity. It is engineered for high-resolution nuclear magnetic resonance (NMR) spectroscopy, stable isotope probing (SIP) in environmental microbiology, and acts as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) metabolomic profiling[1][2]. This technical guide dissects its physical properties, the causality behind its behavior, and provides self-validating experimental workflows for its application.

Molecular Architecture and Physical Causality

The molecular formula of Acetone-2-¹³C,d₆ is CD₃-¹³C(=O)-CD₃. The strategic placement of heavy isotopes fundamentally alters its mass and spectroscopic behavior:

  • Mass Shift Causality: Unlabeled acetone (C₃H₆O) has a molecular weight of 58.08 g/mol . The incorporation of one ¹³C atom (+1 Da) and six deuterium atoms (+6 Da) results in a molecular weight of 65.11 g/mol [1][3]. This precise +7 Da mass shift (M+7) is critical for mass spectrometry, as it pushes the tracer's signal well beyond the natural isotopic envelope (M+1 to M+3) of endogenous acetone, eliminating signal overlap[4].

  • Density Causality: The density of Acetone-2-¹³C,d₆ is 0.885 g/mL at 25 °C[1], which is significantly higher than that of unlabeled acetone (0.784 g/mL). According to the Born-Oppenheimer approximation, isotopic substitution does not significantly alter the electron cloud or the van der Waals radius of the molecule. Therefore, the molar volume remains nearly constant while the mass increases by ~12%, directly causing a proportional increase in bulk density.

Physical Properties Matrix

PropertyValueMechanistic Causality / Note
Molecular Formula CD₃-¹³C(=O)-CD₃Carbonyl carbon substituted with ¹³C; all methyl protons replaced by Deuterium[1].
Molecular Weight 65.11 g/mol Yields a precise +7 Da mass shift (M+7) relative to unlabeled acetone (58.08 g/mol )[3].
Boiling Point 56 °CIntermolecular forces (dipole-dipole) remain dominant; kinetic isotope effect is negligible on bulk boiling point[1].
Melting Point -94 °CRetains standard low-temperature liquid phase characteristics of acetone[1].
Density 0.885 g/mL at 25 °C~13% denser than unlabeled acetone. Heavier isotopic nuclei increase mass without expanding molecular volume[1].
Isotopic Purity ≥99 atom % ¹³C, ≥98 atom % DCritical for minimizing background interference in mass spectrometry and NMR applications[1].

Spectroscopic Signatures

  • NMR Spectroscopy: In standard proton (¹H) NMR, Acetone-2-¹³C,d₆ is virtually invisible due to the ≥98 atom % deuterium purity, making it an excellent background solvent. In ¹³C NMR, the 100% abundant ¹³C at the C2 (carbonyl) position provides a massive, distinct resonance (~206 ppm). The coupling between the ¹³C nucleus and the adjacent deuterium atoms (spin I=1) creates a unique splitting pattern that serves as a highly specific internal calibration reference.

  • Mass Spectrometry: The M+7 mass shift is heavily utilized in the NOMIS (Normalization using Optimal selection of Multiple Internal Standards) framework[4]. By providing a distinct m/z channel, it corrects for instrument response fluctuations and ionization suppression.

Self-Validating Experimental Workflows

Workflow 1: LC-MS Metabolomics Normalization (NOMIS Framework)

To correct for matrix effects and extraction variability, Acetone-2-¹³C,d₆ is used as a surrogate internal standard (IS)[4]. Causality & Self-Validation: Spiking the IS before extraction ensures that it undergoes the exact same physical and chemical losses (e.g., incomplete precipitation, adsorption) as the endogenous metabolites. By monitoring the absolute peak area of the IS across all samples, researchers can self-validate the extraction consistency. The final Endogenous/IS ratio inherently cancels out matrix effects.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a 10 µM working solution of Acetone-2-¹³C,d₆ in LC-MS grade methanol.

  • Pre-Extraction Spiking: Add 10 µL of the working IS solution to 100 µL of biological fluid (e.g., plasma) before any other manipulation. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold (-20 °C) acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to a clean LC-MS vial.

  • Data Acquisition & Normalization: Analyze via LC-MS. Extract the extracted ion chromatogram (EIC) for endogenous acetone and the M+7 channel for Acetone-2-¹³C,d₆. Normalize the data by calculating the peak area ratio (Endogenous Area / IS Area).

NOMIS_Workflow S1 Biofluid Sample S2 Add Acetone-2-13C,d6 IS (Pre-Extraction Spike) S1->S2 Step 1 S3 Metabolite Extraction (Protein Precipitation) S2->S3 Step 2 S4 LC-MS/MS Acquisition (Monitor M+7 Channel) S3->S4 Step 3 S5 Data Normalization (Endogenous / IS Ratio) S4->S5 Step 4

LC-MS Metabolomics Normalization Workflow using Acetone-2-13C,d6 as an Internal Standard.
Workflow 2: Stable Isotope Probing (SIP) in Environmental Microbiology

Acetone-2-¹³C,d₆ is used to identify active acetone-degrading microorganisms in complex environmental samples[2]. Causality & Self-Validation: When microbes metabolize the labeled acetone, the heavy ¹³C atoms are incorporated into their newly synthesized DNA. Because ¹³C is heavier than ¹²C, this "heavy" DNA has a higher buoyant density. The self-validating step occurs during fractionation: measuring the refractive index of the gradient fractions empirically confirms that a linear density gradient was successfully formed before any sequencing is attempted.

Step-by-Step Protocol:

  • Microcosm Setup: Aliquot 10 g of environmental soil into a sterile flask. Spike with Acetone-2-¹³C,d₆ to a final concentration of 1 mM as the sole added carbon source.

  • Incubation: Incubate the microcosm in the dark at 25 °C for 7-14 days to allow for microbial metabolism and biomass incorporation.

  • Nucleic Acid Extraction: Extract total genomic DNA using a standard soil DNA extraction kit. Quantify DNA yield using fluorometry.

  • Isopycnic Ultracentrifugation: Load 5 µg of the extracted DNA into a cesium chloride (CsCl) gradient (initial density 1.725 g/mL). Centrifuge at 177,000 x g for 48 hours at 20 °C.

  • Fractionation & Validation: Carefully fractionate the gradient into 200 µL aliquots. Self-Validation: Measure the refractive index of each fraction to confirm the density gradient.

  • Sequencing: Perform 16S rRNA amplicon sequencing on the "heavy" fractions (density ~1.735 g/mL) to identify the acetone-degrading consortium.

SIP_Workflow A Environmental Sample (Soil/Water Microcosm) B Spike with Acetone-2-13C,d6 (Carbon Source Tracer) A->B Addition C Incubation & Metabolism (Microbial Incorporation) B->C Time Course D Nucleic Acid Extraction (DNA/RNA Recovery) C->D Harvest E Isopycnic Ultracentrifugation (Density Gradient Separation) D->E Load Gradient F Fractionation & Sequencing (Identify Active Microbes) E->F 13C-Heavy DNA

Stable Isotope Probing (SIP) Workflow for Environmental Microbiology using Acetone-2-13C,d6.

References

  • Title: Acetone-2-¹³C,d₆ | C₃H₆O | CID 117064417 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles Source: Google Patents URL

Sources

Exploratory

Topic: The Utility of Acetone-2-13C,d6 in Advanced Research Applications

An In-Depth Technical Guide for Researchers Introduction: Beyond the Molecular Formula Acetone-2-13C,d6 is acetone where the six hydrogen atoms have been replaced by their stable isotope, deuterium (D or ²H), and the car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Introduction: Beyond the Molecular Formula

Acetone-2-13C,d6 is acetone where the six hydrogen atoms have been replaced by their stable isotope, deuterium (D or ²H), and the carbonyl carbon has been replaced by carbon-13 (¹³C).[1] This specific labeling confers a significant mass shift (M+7) compared to the natural abundance molecule, while maintaining virtually identical chemical and physical properties.[2] It is this combination of properties that elevates Acetone-2-13C,d6 from a simple chemical to a powerful analytical tool, primarily utilized as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.[2]

The imperative for such high-purity, stable isotope-labeled compounds in bioanalysis cannot be overstated. As analytical instrumentation achieves ever-greater sensitivity, the challenges of sample matrix complexity, extraction inefficiency, and instrumental variability become the primary sources of error.[3][4] Acetone-2-13C,d6 is a quintessential solution to these challenges, providing a near-perfect control for the quantification of its unlabeled analogue.

Core Physicochemical Properties
PropertyValueSource
IUPAC Name1,1,1,3,3,3-hexadeuterio(2-¹³C)propan-2-one[1]
CAS Number32479-94-0[1][5]
Molecular FormulaC₃D₆O (with ¹³C at C2)[1][6]
Molecular Weight~65.11 g/mol [1]
Isotopic PurityTypically ≥98 atom % D, ≥99 atom % ¹³C
Mass Shift vs. UnlabeledM+7

Part 1: The Gold Standard for Quantification: Acetone-2-13C,d6 in Mass Spectrometry

The most prevalent and critical application of Acetone-2-13C,d6 is its use as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise quantification of acetone in complex biological matrices.[2][7]

The Causality Behind Internal Standardization

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to variations that can compromise data accuracy. These challenges include:

  • Matrix Effects: Co-eluting endogenous components in a sample (e.g., salts, lipids, proteins in plasma) can enhance or, more commonly, suppress the ionization of the target analyte in the mass spectrometer's source.[4] This effect can vary significantly from sample to sample.[8]

  • Extraction Recovery: The efficiency of extracting the analyte from the sample matrix during preparation can be inconsistent and less than 100%.[8]

  • Instrumental Variability: Minor fluctuations in instrument performance (e.g., injection volume, detector response) can occur over the course of an analytical run.

A SIL-IS is the most effective tool to correct for these variables.[4][9] Because the SIL-IS is chemically identical to the analyte, it experiences the exact same matrix effects, extraction losses, and instrumental variations.[2] By adding a known quantity of Acetone-2-13C,d6 to every sample, standard, and quality control at the very beginning of the workflow, we no longer rely on the absolute signal of the analyte. Instead, we measure the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable and proportional to the analyte's concentration, regardless of the aforementioned variations.

Workflow for SIL-IS-Based Quantification

The following diagram illustrates a self-validating workflow for quantifying acetone in a biological sample using Acetone-2-13C,d6. The inclusion of a calibration curve and quality control (QC) samples ensures the accuracy and reproducibility of the results.

Quantitative_Analysis_Workflow Figure 1: Quantitative Workflow Using Acetone-2-13C,d6 cluster_prep Sample Preparation cluster_analysis GC-MS or LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma, Breath Condensate) IS_Spike Spike with known amount of Acetone-2-13C,d6 Sample->IS_Spike Step 1 Extraction Analyte Extraction (e.g., Protein Precipitation, SPE) IS_Spike->Extraction Step 2 Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Step 3 Injection Inject Sample Evap_Recon->Injection Step 4 Separation Chromatographic Separation (Analyte and IS co-elute) Injection->Separation Detection Mass Spectrometric Detection (Monitor specific m/z transitions) Separation->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Plot Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Unknowns & QCs from Curve Calibration->Quantification

Figure 1: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Representative Experimental Protocol: Quantification of Acetone in Human Plasma

This protocol describes a generalized, robust method. Specific parameters must be optimized for the instrument and matrix in use.

  • Preparation of Standards:

    • Create a primary stock solution of unlabeled acetone in a suitable solvent (e.g., methanol).

    • Prepare a separate primary stock solution of Acetone-2-13C,d6 (Internal Standard, IS) in the same solvent.

    • Generate a series of calibration standards (e.g., 8-10 non-zero levels) by spiking control plasma with varying concentrations of the unlabeled acetone stock.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Aliquot 100 µL of each sample, standard, and QC into separate microcentrifuge tubes.

    • Internal Standard Spiking: To each tube, add 10 µL of the Acetone-2-13C,d6 working solution. This step is critical and must be done for every sample, including blanks and standards, to ensure the IS is subjected to the exact same conditions as the analyte.

    • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. This precipitates the majority of proteins which would otherwise interfere with the analysis.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the analysis.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

    • Column: Select a column suitable for volatile organic compounds (e.g., a DB-624 or similar).

    • Injection: Inject 1-2 µL of the reconstituted sample.

    • Oven Program: Develop a temperature gradient that provides good separation of acetone from other volatile components.

    • MS Detection:

      • Monitor the molecular ion for Acetone (e.g., m/z 58).

      • Monitor the molecular ion for Acetone-2-13C,d6 (e.g., m/z 65). The M+7 shift provides a clean, interference-free signal.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Acetone Area / IS Area) for all samples.

    • Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).

    • Determine the concentration of acetone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to validate the run.

Part 2: Applications in Clinical and Metabolic Research

Beyond its role as an analytical tool, Acetone-2-13C,d6 has significant potential as a metabolic tracer.

Non-Invasive Diagnostics: Breath Analysis

Acetone in exhaled breath is a well-established biomarker for monitoring metabolic states, particularly diabetic ketoacidosis and adherence to ketogenic diets.[10][11][12] The concentration of breath acetone correlates with blood ketone levels.[11] However, translating this to a reliable diagnostic requires exceptionally accurate and precise measurement, as concentrations in healthy individuals can be in the sub-parts-per-million (ppm) range, while diabetic individuals can have levels significantly higher.[10][13]

The use of Acetone-2-13C,d6 is foundational for developing gold-standard clinical breath tests using methods like GC-MS or Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). An analytical method validated with this internal standard can provide the confidence needed for clinical decision-making, offering a non-invasive alternative to blood draws.[11]

Metabolic Flux and Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the flow of atoms through metabolic pathways.[14][] While acetone is often considered a metabolic endpoint, understanding its formation (ketogenesis) and potential minor metabolic routes is crucial in studying metabolic diseases. By introducing ¹³C-labeled precursors (e.g., ¹³C-labeled fatty acids) and quantifying the resulting ¹³C-labeled acetone with Acetone-2-13C,d6 as an internal standard, researchers can precisely measure the rate of acetone production.

The diagram below illustrates the core principle of using a ¹³C-labeled substrate to trace a metabolic transformation. The distinct mass of the labeled product allows it to be differentiated from the endogenous (unlabeled) pool.

Metabolic_Tracing Figure 2: Principle of Metabolic Tracing with ¹³C-Labeling cluster_input Input Substrates cluster_output Metabolic Products Substrate_Unlabeled Endogenous Substrate (e.g., Fatty Acid) [¹²C] Enzyme Metabolic Pathway (e.g., Ketogenesis) Substrate_Unlabeled->Enzyme Substrate_Labeled Administered Labeled Substrate (e.g., ¹³C-Fatty Acid) [¹³C] Substrate_Labeled->Enzyme Product_Unlabeled Endogenous Product (e.g., Acetone) [¹²C] Enzyme->Product_Unlabeled Product_Labeled Labeled Product (e.g., ¹³C-Acetone) [¹³C] Enzyme->Product_Labeled MS Mass Spectrometer (Distinguishes masses) Product_Unlabeled->MS Product_Labeled->MS

Figure 2: Conceptual diagram of using a ¹³C-labeled substrate to trace a metabolic pathway.

Part 3: Applications in NMR Spectroscopy

While its primary use is in mass spectrometry, the isotopic composition of Acetone-2-13C,d6 also has relevance in Nuclear Magnetic Resonance (NMR) spectroscopy. Acetone-d6 is a common polar aprotic solvent for NMR analysis.[16] The addition of a ¹³C label at the carbonyl position (C2) provides a sharp, single resonance in the ¹³C NMR spectrum that can be used as a chemical shift reference point.[17] Furthermore, in studies of molecular interactions, changes in the chemical shift of the ¹³C-labeled carbonyl can provide specific insights into hydrogen bonding or other interactions at that precise location within the molecule, an effect that would be obscured in an unlabeled molecule.[18]

Conclusion

Acetone-2-13C,d6 is a highly specialized and powerful tool for researchers. Its dual-labeled nature provides a significant and unambiguous mass shift, making it an exemplary internal standard for mass spectrometry. Its adoption in quantitative workflows is not merely a suggestion but a prerequisite for achieving the highest levels of accuracy and precision, effectively mitigating the inherent variabilities of bioanalysis. This capability is critical for the development of reliable clinical diagnostics, such as non-invasive breath tests for metabolic monitoring. Furthermore, its identity as a ¹³C-labeled molecule opens avenues for its use as a tracer in sophisticated metabolic flux studies. For any laboratory aiming to quantify acetone or study its metabolic origins, Acetone-2-13C,d6 is an essential component of a robust and scientifically sound research strategy.

References

  • University of Ottawa NMR Facility Blog. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6". Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117064417, Acetone-2-13C,d6. PubChem. Available at: [Link]

  • Stawinska, J., et al. (2018). Sensors for Enhanced Detection of Acetone as a Potential Tool for Noninvasive Diabetes Monitoring. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supporting Information for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction. Available at: [Link]

  • ResearchGate. (n.d.). Figure S2. 13 C NMR spectrum of 2 2+ recorded in Acetone-d6. Available at: [Link]

  • Gqili, R. C., et al. (2018). Sensing Technologies for Detection of Acetone in Human Breath for Diabetes Diagnosis and Monitoring. PMC. Available at: [Link]

  • Zhu, Y., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available at: [Link]

  • Cuadros-Rodríguez, L., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data of compound 2 in acetone-d6. Available at: [Link]

  • NextSDS. (n.d.). Acetone-2-13C,d6 — Chemical Substance Information. Available at: [Link]

  • Kalgutkar, A. S., & Soglia, J. R. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available at: [Link]

  • Eriksson, M., et al. (2021). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. ACS Publications. Available at: [Link]

  • ResearchGate. (2024). (PDF) Acetone detection using various techniques for diagnosis of diabetes mellitus from human exhaled breath: A review. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Hinterndorfer, G., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC. Available at: [Link]

  • Dong, G., et al. (2022). Online Accurate Detection of Breath Acetone Using Metal Oxide Semiconductor Gas Sensor and Diffusive Gas Separation. Frontiers. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetone-D6. NIST WebBook. Available at: [Link]

  • Righettoni, M., et al. (2011). Toward portable breath acetone analysis for diabetes detection. SciSpace. Available at: [Link]

  • National Measurement Institute. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]

  • ResearchGate. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetone-D6. NIST Chemistry WebBook. Available at: [Link]

  • Mamatyuk, V. I., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available at: [Link]

  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Available at: [Link]

  • Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522220, Acetone-D6. PubChem. Available at: [Link]

Sources

Foundational

Introduction: The Precision of Isotopic Labeling

An In-depth Technical Guide to Acetone-2-13C,d6 For Researchers, Scientists, and Drug Development Professionals In modern analytical and metabolic research, the ability to trace and quantify molecules with absolute certa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Acetone-2-13C,d6 For Researchers, Scientists, and Drug Development Professionals

In modern analytical and metabolic research, the ability to trace and quantify molecules with absolute certainty is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that provide this certainty. Acetone-2-13C,d6 is a high-purity, doubly labeled isotopologue of acetone designed for applications demanding the highest standards of accuracy. By replacing the carbonyl carbon with its heavier, stable isotope ¹³C and all six hydrogens with deuterium (d), this molecule becomes a distinct chemical entity identifiable by its mass.

This guide serves as a technical resource for professionals in drug development, metabolomics, and analytical chemistry. It details the fundamental properties of Acetone-2-13C,d6, explains the rationale behind its use, and provides a practical framework for its application as an internal standard in quantitative mass spectrometry.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a reference standard's molecular formula and weight is the foundation of any quantitative experiment. This section deconstructs the identity of Acetone-2-13C,d6.

Chemical Formula and Structure

The parent molecule, acetone (also known as 2-propanone), is the simplest ketone with the chemical formula C₃H₆O.[1][2] The nomenclature "Acetone-2-13C,d6" specifies the precise location of isotopic labels:

  • -2-¹³C : The carbon atom at the C-2 position, which is the carbonyl carbon, is replaced with the stable isotope Carbon-13.

  • -d6 : All six hydrogen atoms on the two methyl groups are replaced with deuterium (²H or d).

This results in the specific linear formula CD₃¹³COCD₃ .[3] While its general formula may be indexed as C₃H₆O for database purposes, its isotopic composition defines its utility.[4]

Molecular structure of Acetone-2-¹³C,d₆ highlighting isotopic labels.
Molecular Weight and Core Properties

The incorporation of heavier isotopes significantly increases the molecular weight compared to unlabeled acetone (58.08 g/mol ).[5][6] This mass shift is the key to its analytical utility.

PropertyValueSource
Chemical Formula C₂¹³CD₆ODerived
Molecular Weight 65.11 g/mol [3][4]
Monoisotopic Mass 65.082880122 Da[4]
CAS Number 32479-94-0[3][4]

Expert Insight: Molar Mass vs. Monoisotopic Mass

It is critical for researchers to distinguish between Molecular Weight (Molar Mass) and Monoisotopic Mass.

  • Molecular Weight (65.11 g/mol ) is calculated using the weighted average atomic masses of all atoms, accounting for the natural abundance of isotopes. This value is used for gravimetric preparations, such as making a stock solution.

  • Monoisotopic Mass (65.08288 Da) is calculated using the exact mass of the most abundant or specified isotope for each atom (e.g., ¹²C, ¹³C, ¹H, ²H, ¹⁶O). This is the value observed in high-resolution mass spectrometry and is used to set the exact mass for ion extraction.

The calculation for the monoisotopic mass of CD₃¹³COCD₃ is as follows:

  • (2 × Mass of ¹²C) + (1 × Mass of ¹³C) + (6 × Mass of ²H) + (1 × Mass of ¹⁶O)

  • (2 × 12.000000) + (1 × 13.003355) + (6 × 2.014102) + (1 × 15.994915) = 65.082882 Da

This calculated value aligns with the high-precision mass provided in databases like PubChem.[4]

Section 2: The Rationale for Isotopic Labeling in Research

The Principle of Stable Isotope Dilution (SID)

The core value of Acetone-2-13C,d6 lies in its application as an internal standard for quantitative analysis, primarily using the Stable Isotope Dilution Mass Spectrometry (SID-MS) technique. The principle is straightforward yet powerful:

  • Chemical Equivalence: Acetone-2-13C,d6 is chemically and physically identical to its unlabeled counterpart. It co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer source.

  • Mass Distinction: It is unambiguously distinguished from the native analyte by the mass spectrometer due to its significant mass shift (M+7).[3]

By adding a known amount of Acetone-2-13C,d6 to a sample, it acts as a perfect surrogate. Any sample loss during extraction, processing, or injection affects both the analyte and the standard equally. Therefore, the ratio of the analyte's signal to the standard's signal remains constant, enabling highly accurate and precise quantification that corrects for experimental variability.

Key Applications for Drug Development and Research
  • Internal Standard for Mass Spectrometry: This is the primary application. It provides unparalleled accuracy for quantifying acetone levels in biological matrices (e.g., blood, urine, breath), which can be crucial in toxicology studies, diabetes research, and metabolic profiling.

  • Metabolic Flux Analysis: In cellular biology, introducing ¹³C-labeled substrates allows researchers to trace the path of carbon atoms through metabolic networks, providing insights into cellular physiology in both healthy and diseased states.

  • NMR Spectroscopy: While deuterated acetone (Acetone-d6) is a common NMR solvent, the additional ¹³C label in Acetone-2-13C,d6 makes it a specialized tool for specific ¹³C NMR experiments, including studying deuterium isotope effects on ¹³C chemical shifts.[7][8]

Section 3: Experimental Protocol: Quantitative Analysis via SID-MS

This section provides a self-validating workflow for the quantification of acetone in a biological matrix (e.g., plasma) using Acetone-2-13C,d6 as an internal standard.

Experimental Principle

A calibration curve is constructed by plotting the ratio of the peak area of the acetone analyte to the peak area of the Acetone-2-13C,d6 internal standard against known concentrations of the analyte. The concentration of acetone in unknown samples is then determined by interpolating their peak area ratios from this curve.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Analyte Stock (AS): Prepare a 1 mg/mL solution of unlabeled acetone in methanol.

    • Internal Standard Stock (IS): Prepare a 1 mg/mL solution of Acetone-2-13C,d6 in methanol.

    • Working Internal Standard (WIS): Dilute the IS stock to a concentration of 1 µg/mL. Expertise Note: This concentration should approximate the mid-point of the calibration curve for optimal analytical performance.

  • Preparation of Calibration Standards:

    • Serially dilute the Analyte Stock (AS) to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • To 100 µL of each standard, add 10 µL of the Working Internal Standard (WIS) solution.

  • Sample Preparation:

    • Thaw unknown plasma samples.

    • To 100 µL of each plasma sample, add 10 µL of the WIS solution.

    • Add 400 µL of cold acetonitrile (protein precipitation agent) to all samples and standards.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 50:50 water:methanol with 0.1% formic acid.

    • MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

      • Acetone (Analyte) Transition: Q1: 59.1 m/z → Q3: 43.1 m/z

      • Acetone-2-13C,d6 (IS) Transition: Q1: 65.1 m/z → Q3: 46.1 m/z

    • Trustworthiness Note: The use of MRM provides a second layer of specificity, ensuring that only the target analyte and standard are being measured, which makes the protocol highly robust.

  • Data Processing:

    • Integrate the peak areas for both the analyte and internal standard transitions.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards and samples.

    • Generate a linear regression model for the calibration curve (Peak Area Ratio vs. Concentration).

    • Calculate the concentration of the unknown samples using the regression equation.

Workflow Visualization

cluster_prep 1. Solution Preparation cluster_cal 2. Calibration & Sample Spiking cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Quantification stock_analyte Analyte Stock (Unlabeled Acetone) cal_standards Create Calibration Standards (Serial Dilution of Analyte) stock_analyte->cal_standards stock_is Internal Standard Stock (Acetone-2-13C,d6) working_is Working IS Solution stock_is->working_is spike_cal Spike Standards with Working IS working_is->spike_cal spike_sample Spike Unknown Samples with Working IS working_is->spike_sample cal_standards->spike_cal ppt Protein Precipitation (Acetonitrile) spike_cal->ppt spike_sample->ppt centrifuge Centrifugation ppt->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms process Data Processing (Calculate Area Ratios) lcms->process quant Quantification (Interpolate from Cal Curve) process->quant

Workflow for quantitative analysis using Acetone-2-¹³C,d₆ as an internal standard.

Conclusion

Acetone-2-13C,d6 represents more than just a chemical; it is an enabling tool for generating high-fidelity data in complex biological and chemical systems. Its well-defined molecular formula and mass, combined with its chemical equivalence to native acetone, make it the gold standard for quantitative applications. By understanding its fundamental properties and implementing it within robust, self-validating protocols like the one described, researchers in drug development and life sciences can ensure their results are accurate, reproducible, and authoritative.

References

  • Wikipedia. Acetone. [Link][1]

  • National Institute of Standards and Technology. Acetone. NIST WebBook. [Link][9]

  • The Merck Index Online. Acetone. [Link][10]

  • National Center for Biotechnology Information. Acetone-2-13C,d6. PubChem Compound Summary. [Link][4]

  • Gaylord Chemical. Acetone Solvent Properties. [Link]

  • University of Arizona. Carbon Isotopes (12C, 13C, 14C). [Link][11]

  • National Center for Biotechnology Information. Acetone-D6. PubChem Compound Summary. [Link][12]

  • Gilbert, A., et al. (2010). Impact of the deuterium isotope effect on the accuracy of 13C NMR measurements of site-specific isotope ratios at natural abundance in glucose. Analytical and Bioanalytical Chemistry, 398(5), 1979-84. [Link][7]

  • NextSDS. Acetone-2-13C,d6 — Chemical Substance Information. [Link]

  • Chegg.com. (2022, February 6). Solved The natural molar abundance of 13C is roughly 1% and...[Link]

  • Loeb, A. (2026, March 24). The Anomalously High Abundance of Deuterium in 3I/ATLAS. Medium. [Link]

  • ResearchGate. ¹³C NMR spectra of acetone-d6 in binary mixtures of H2O with IL...[Link][8]

  • University of Ottawa NMR Facility Blog. (2008, April 18). The 13C and 13C DEPT Spectrum of "Acetone-d6". [Link][13]

  • Gierczak, T., et al. (2006). Acetone-h6 or -d6 + OH Reaction Products: Evidence for Heterogeneous Formation of Acetic Acid in a Simulation Chamber. Environmental Science & Technology, 40(20), 6334-6341. [Link]

  • Appleby, K. M., et al. (2024). Hyperpolarised [2-13C]-pyruvate by 13C SABRE in an acetone/water mixture. RSC Advances, 14, 34567-34574. [Link]

  • ResearchGate. Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. [Link]

Sources

Exploratory

Acetone-2-¹³C,d₆: A Dual-Labeled Isotopic Probe for Advanced Spectroscopy and Mass Spectrometry

Target Audience: Analytical Chemists, NMR Spectroscopists, and Mass Spectrometry Specialists Content Type: Technical Whitepaper Executive Summary In the realm of advanced analytical chemistry, the strategic selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Mass Spectrometry Specialists Content Type: Technical Whitepaper

Executive Summary

In the realm of advanced analytical chemistry, the strategic selection of isotopic labels dictates the resolution and reliability of experimental data. Acetone-2-¹³C,d₆ (CAS: 32479-94-0) represents a highly specialized, dual-labeled reagent designed to overcome the limitations of natural abundance spectroscopy and complex matrix interferences in mass spectrometry.

By enriching the carbonyl carbon to 99 atom % ¹³C and replacing all six methyl protons with deuterium (98-99 atom % D), this molecule acts as a highly sensitive environmental reporter. The ¹³C enrichment amplifies the signal of the reactive carbonyl center by two orders of magnitude, while the complete deuteration eliminates ¹H-¹³C dipolar coupling and provides a distinct +7 Da mass shift[1]. This whitepaper details the mechanistic causality behind its use as an internal standard for metabolomics and as a molecular probe for solid-state NMR (ssNMR).

Chemical Identity and Quantitative Specifications

To ensure reproducibility in quantitative workflows, researchers must utilize standards with verified isotopic purity. The physical and chemical identifiers for Acetone-2-¹³C,d₆ are summarized below[2][3]:

PropertyValue
Chemical Name Acetone-2-¹³C,d₆
CAS Number 32479-94-0
EC Number 686-129-9
Molecular Formula CD₃¹³COCD₃
Molecular Weight 65.11 g/mol
Exact Mass ~65.08 Da
Isotopic Purity ≥ 99 atom % ¹³C, ≥ 98 atom % D
GHS Classification Flammable Liq. 2 (H225), Eye Irrit. 2 (H319)

Mechanistic Advantages in Spectroscopic Analysis

The NMR Profile: Causality of the Septet and Singlet

In a standard ¹³C NMR spectrum of unlabelled acetone, the carbonyl carbon yields a weak signal due to the ~1.1% natural abundance of ¹³C. However, in Acetone-2-¹³C,d₆, the spectroscopic profile is radically transformed[4]:

  • The Methyl Carbons (C1, C3): The adjacent CD₃ groups appear at ~29.8 ppm. Because deuterium has a nuclear spin of I=1 , the ¹³C nucleus couples with three equivalent deuterium atoms. Following the 2nI+1 rule ( 2(3)(1)+1=7 ), this resonance splits into a characteristic septet with an intensity ratio of 1:3:6:7:6:3:1[4].

  • The Carbonyl Carbon (C2): The ¹³C-enriched carbonyl carbon appears as a dominant, highly intense singlet at ~206.3 ppm. Because it is fully enriched, the signal-to-noise ratio is vastly superior, making it an ideal reporter for tracking chemical shifts induced by external electronic environments[4][5].

Application I: Solid-State NMR Characterization of Brønsted Acidity

One of the most powerful applications of Acetone-2-¹³C,d₆ is its use as a molecular probe to quantify the intrinsic acid strength of solid catalysts (e.g., zeolites, sulfated zirconia, and AmberLyst resins)[5][6].

The Mechanism: When the probe is adsorbed onto a solid acid, the highly electronegative carbonyl oxygen acts as a Lewis base, accepting a proton from the catalyst's Brønsted acid site. This protonation pulls electron density away from the ¹³C-enriched carbonyl carbon, deshielding the nucleus. Consequently, the ¹³C NMR signal shifts downfield from its unperturbed state (206 ppm) to values as high as 245 ppm[5]. The magnitude of this chemical shift ( Δδ ) correlates directly with the Deprotonation Energy (DPE) of the acid site, allowing for precise, self-validating measurements of superacidity[5].

G A Solid Acid Sample (e.g., Zeolite, AmberLyst) B Adsorption of Acetone-2-13C,d6 A->B Vacuum Transfer C Protonation at 13C-Enriched Carbonyl B->C Host-Guest Interaction D 13C MAS NMR Acquisition C->D Cross-Polarization E Downfield Chemical Shift Analysis (Δδ) D->E Acid Strength Correlation

Solid-state NMR workflow for measuring Brønsted acid strength using an isotopic probe.

Step-by-Step Protocol: Solid Acid Characterization

To ensure a self-validating system free from moisture interference, the following protocol must be strictly adhered to:

  • Catalyst Activation: Dehydrate the solid acid catalyst under high vacuum ( <10−3 Torr) at elevated temperatures (e.g., 400°C for zeolites, 110°C for polymeric resins) for 12–24 hours to remove all physisorbed water[6].

  • Isotope Dosing: Introduce Acetone-2-¹³C,d₆ vapor to the activated catalyst in a closed vacuum manifold. Maintain a strict 1:1 molar ratio of probe molecules to active acid sites to prevent intermolecular proton exchange, which can artificially average the NMR signal[6].

  • Evacuation: Apply a dynamic vacuum for 30 minutes at room temperature to remove weakly physisorbed (unreacted) acetone, leaving only the chemisorbed species[5].

  • Rotor Packing: Transfer the dosed sample into a zirconia Magic Angle Spinning (MAS) rotor within a strictly anhydrous, argon-filled glovebox.

  • NMR Acquisition: Acquire ¹³C MAS NMR spectra. The absence of protons on the probe prevents ¹H-¹³C dipolar broadening, yielding sharp lines. Monitor the downfield shift of the carbonyl resonance to quantify acid strength[5][6].

Application II: Isotope Dilution Mass Spectrometry (IDMS)

In LC-MS and GC-MS based metabolomics, matrix effects can unpredictably suppress or enhance the ionization of target analytes. Acetone-2-¹³C,d₆ is utilized as a premium internal standard for normalization[1].

The Mechanism: Because the standard is chemically identical to endogenous acetone, it experiences the exact same extraction recovery and ionization efficiency. However, the combination of one ¹³C and six deuterium atoms yields a mass shift of +7 Da ( m/z 65 vs. endogenous m/z 58). This +7 Da shift is critical: it completely clears the natural ¹³C/¹⁸O isotopic envelope of the target analyte, ensuring zero isobaric interference[1]. The analyst simply divides the analyte peak area by the standard peak area to yield an absolute, matrix-independent concentration.

IDMS S1 Biological Extract S2 Spike +7 Da Isotope Standard S1->S2 S3 Chromatographic Separation S2->S3 S4 Mass Spectrometry (LC-MS / GC-MS) S3->S4 S5 Ratio Normalization (Analyte / Standard) S4->S5

Isotope dilution mass spectrometry (IDMS) workflow for metabolomic normalization.

References

  • PubChem, National Institutes of Health. Acetone Compound Summary (CID 180). Retrieved from[Link]

  • The Journal of Physical Chemistry C (ACS Publications). 13C Chemical Shift of Adsorbed Acetone for Measuring the Acid Strength of Solid Acids: A Theoretical Calculation Study. Retrieved from[Link]

  • University of Ottawa NMR Facility. The 13C and 13C DEPT Spectrum of "Acetone-d6". Retrieved from[Link]

  • Google Patents.Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry (US20110282587A1).
  • NextSDS. Acetone-2-13C,d6 — Chemical Substance Information & Identifiers. Retrieved from[Link]

Sources

Foundational

Unlocking Biomolecular Complexity: The Core Principles and Protocols of Isotope Labeling in NMR Spectroscopy

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for elucidating the structure, dynamics, and interactions of biomacromolecules in solution. However, the inherent physical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for elucidating the structure, dynamics, and interactions of biomacromolecules in solution. However, the inherent physical properties of naturally occurring isotopes present a fundamental barrier. The most abundant isotopes of carbon ( 12 C) and oxygen ( 16 O) have a nuclear spin of zero, rendering them NMR-invisible. While 1 H is highly abundant (99.98%) and possesses a spin of ½, relying solely on proton NMR for large proteins leads to severe 1[1]. Consequently, high-resolution biomolecular NMR relies on the artificial enrichment of spin-½ nuclei, specifically 13 C and 15 N, whose natural abundances are prohibitively low (1.1% and 0.37%, respectively)[1].

Section 1: The Physics and Causality of Isotope Labeling

Uniform Labeling ( 13 C / 15 N) The foundation of modern multidimensional NMR is the uniform incorporation of 15 N and 13 C. This enrichment enables heteronuclear correlation experiments and triple-resonance experiments (e.g., HNCA, HNCO) that transfer magnetization through scalar ( J ) bonds. This through-bond connectivity is the self-validating mechanism that allows for the 2 of the protein backbone, ensuring that every resonance is logically linked to its neighbor[2].

Deuteration ( 2 H) and TROSY for High-Molecular-Weight Systems As protein size increases beyond 25-30 kDa, the rotational correlation time ( τc​ ) slows down. This slow tumbling enhances dipole-dipole (DD) interactions between protons, leading to rapid transverse relaxation ( T2​ ) and severe line broadening. To counteract this, protons are replaced with deuterons ( 2 H). Deuteration dilutes the proton spin network, dramatically 3[3].

Furthermore, the Transverse Relaxation-Optimized Spectroscopy (TROSY) technique capitalizes on the constructive interference between DD coupling and Chemical Shift Anisotropy (CSA). By selecting the specific multiplet component where these two relaxation mechanisms cancel each other out, TROSY maintains sharp spectral lines, extending the size limit of 2 well beyond 100 kDa[2].

Section 2: Quantitative Parameters for NMR Experiments

Successful NMR data acquisition is highly dependent on achieving the correct sample concentration and isotopic enrichment. The tables below summarize the critical parameters required for various experimental setups.

Table 1: Key NMR Nuclei and their Properties

IsotopeNuclear Spin ( I )Natural Abundance (%)Application in Biomolecular NMR
1 H1/299.98Primary detection nucleus; high sensitivity.
2 H10.015Used for solvent locking (D 2​ O) and reducing T2​ relaxation in large proteins.
13 C1/21.11Backbone and side-chain assignment; requires enrichment.
15 N1/20.37Amide backbone correlation; requires enrichment.

Table 2: Sample Concentration Guidelines by Experiment Type

Experiment TypeIsotope RequirementTypical Protein SizeTarget ConcentrationSample Amount
1D 1 H NMRNone< 10 kDa1 - 5 mg/mL1 - 5 mg
2D 15 N-HSQC 15 N10 - 25 kDa0.3 - 0.5 mM5 - 10 mg
3D Triple Resonance 13 C, 15 N15 - 30 kDa0.5 - 1.0 mM15 - 25 mg
TROSY-based nD 2 H, 13 C, 15 N> 30 kDa0.5 - 1.0 mM15 - 30 mg

(Data synthesized from standard 4[4] and 5[5])

Section 3: Step-by-Step Methodology: Production of U- 15 N, 13 C Labeled Proteins

To ensure a self-validating and reproducible protocol, the following workflow details the expression of uniformly labeled proteins in Escherichia coli using M9 minimal media. The causality behind using minimal media is strict metabolic control: the bacteria are forced to utilize exclusively the provided 15 NH 4​ Cl and 13 C-glucose as their1[1].

G Gene Gene of Interest in Expression Vector Ecoli E. coli Transformation & Pre-culture (LB) Gene->Ecoli M9 M9 Minimal Media (15NH4Cl, 13C-Glucose) Ecoli->M9 Induction IPTG Induction Protein Expression M9->Induction Purification Cell Lysis & Affinity Purification Induction->Purification NMRPrep NMR Sample Prep (0.3-0.5 mM, 10% D2O) Purification->NMRPrep Acquisition Multidimensional NMR (HSQC, HNCA, HNCO) NMRPrep->Acquisition

Workflow for the production and preparation of isotopically labeled proteins for NMR spectroscopy.

Protocol: M9 Minimal Media Expression

  • Pre-culture : Inoculate a single colony of the E. coli expression strain into 50 mL of standard Luria-Bertani (LB) broth. Grow overnight at 37°C. Rationale: LB promotes rapid initial biomass accumulation.

  • Cell Harvesting and Washing : Centrifuge the overnight culture at 4,000 x g for 10 minutes. Discard the LB supernatant and gently resuspend the pellet in 20 mL of sterile M9 salt solution (without carbon/nitrogen). Rationale: This washing step prevents the carryover of unlabeled amino acids and peptides from the LB media, which would 1[1].

  • M9 Media Preparation : Prepare 1L of M9 media containing:

    • 1 g/L 15 NH 4​ Cl (Sole nitrogen source)

    • 2 g/L 13 C-D-glucose (Sole carbon source)

    • 2 mM MgSO 4​ , 0.1 mM CaCl 2​ , and trace metals.

  • Inoculation and Growth : Transfer the washed cells into the 1L M9 media. Incubate at 37°C with shaking (250 rpm) until the Optical Density (OD 600​ ) reaches 0.6 - 0.8.

  • Induction : Add Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM to induce protein expression. Lower the temperature to 18-20°C and express for 16-20 hours. Rationale: Lower temperatures slow down protein synthesis, reducing aggregation and promoting proper folding.

  • NMR Sample Preparation : Purify the protein using affinity chromatography. Exchange the protein into an NMR-optimized buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl) using a centrifugal concentrator to achieve a final concentration of 0.3-0.5 mM. Add 10% (v/v) D 2​ O. Rationale: D 2​ O provides the 4 required by the NMR spectrometer to maintain magnetic field stability[4].

Section 4: Application in Drug Development: SAR by NMR

Isotope labeling is the cornerstone of Fragment-Based Drug Discovery (FBDD), particularly in the 6 (Structure-Activity Relationships by NMR) methodology[6]. Unlike high-throughput screening of large, complex molecules, FBDD screens libraries of small, low-molecular-weight fragments (150-250 Da) against a 15 N-labeled target protein[7].

Mechanistic Workflow of SAR by NMR :

  • Primary Screening : 15 N-HSQC spectra of the target protein are recorded in the presence of fragment mixtures. Binding is detected by chemical shift perturbations (CSPs) of specific amide backbone resonances. Causality: Because the chemical shift is exquisitely sensitive to the local electronic environment, the binding of a ligand causes distinct peak movements, directly 7 on the protein surface[7].

  • Fragment Optimization : Once a fragment binding to "Pocket A" is identified (typically with weak, millimolar affinity), structural analogs are tested to optimize binding.

  • Second-Site Screening : The protein is saturated with the optimized first fragment, and the library is screened again to find a second fragment that binds to an 6[6].

  • Fragment Linking : Using NMR-derived distance constraints (e.g., intermolecular NOEs), a chemical linker is designed to tether the two fragments. Causality: Linking two weakly binding fragments dramatically reduces the entropic penalty of binding, converting two millimolar ( 10−3 M) fragments into a single nanomolar ( 10−9 M) 6[6].

G Target 15N-Labeled Target Protein (NMR Screening) Frag1 Identify Fragment 1 (Binds Pocket A, Kd ~mM) Target->Frag1 Frag2 Identify Fragment 2 (Binds Pocket B, Kd ~mM) Target->Frag2 Structure Determine Ternary Structure (NOEs, Chemical Shift Mapping) Frag1->Structure Frag2->Structure Link Design Linker (Synthesize Tethered Ligand) Structure->Link Lead High-Affinity Lead Compound (Kd ~nM) Link->Lead

Logical progression of the SAR by NMR methodology for fragment-based drug discovery.

References
  • PNAS - TROSY in triple-resonance experiments: New perspectives for sequential NMR assignment of large proteins. URL:[Link]

  • Portland Press - Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. URL:[Link]

  • Organomation - NMR Sample Preparation: The Complete Guide. URL:[Link]

  • NMR-Bio - NMR sample preparation guidelines. URL:[Link]

  • Springer Nature - Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. URL:[Link]

  • NIH/PMC - Fragment-Based Drug Discovery Using NMR Spectroscopy. URL:[Link]

  • ACS Publications - Discovery of Potent Nonpeptide Inhibitors of Stromelysin Using SAR by NMR. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Metabolic Flux Analysis: Utilizing Acetone-2-13C,d6 for Absolute Quantitation and Ketone Body Tracing

Executive Overview & Mechanistic Grounding Metabolic flux analysis (MFA) is the gold standard for quantifying intracellular reaction rates, providing a dynamic readout of cellular phenotypes in drug development and syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Grounding

Metabolic flux analysis (MFA) is the gold standard for quantifying intracellular reaction rates, providing a dynamic readout of cellular phenotypes in drug development and systems biology[1]. While traditionally reliant on 13 C-glucose or glutamine, the investigation of ketone body metabolism, lipid synthesis, and solventogenic microbial pathways requires highly specific isotopic probes.

Acetone-2-13C,d6 (Linear Formula: CD 3​

13 CO-CD 3​ ) serves a dual, highly specialized role in modern fluxomics:
  • As an Ultra-Stable Internal Standard : In complex biological matrices, mass spectrometry (MS) signal drift and matrix suppression are inevitable[2]. Acetone-2-13C,d6 provides a +7 Da mass shift (MW 65.11 g/mol ) compared to endogenous unlabeled acetone (MW 58.08 g/mol )[3]. This massive mass shift ensures zero spectral overlap with the natural isotopic envelope (M+1, M+2) of endogenous metabolites, making it an ideal surrogate standard for normalizing GC-MS and LC-MS profiles across large analytical cohorts[4].

  • As a Specific Isotopic Tracer : Acetone is a biologically active ketone body. Tracing its conversion requires distinguishing the exogenous tracer from endogenous production. The 13 C label at the C2 position tracks the carbonyl carbon's entry into the TCA cycle via acetyl-CoA, while the d 6​ labels track hydrogen flux, enabling the measurement of kinetic isotope effects and reverse flux via acetone monooxygenase[5].

Experimental Causality and Self-Validating Design

As researchers, we must ensure every protocol is a self-validating system. The methodologies below are grounded in the following causal principles:

  • Sub-Second Quenching : Intracellular metabolism operates on a sub-second timescale. We utilize -80°C methanol/water to instantly denature enzymes and arrest ATP turnover, preventing artifactual shifts in the Mass Isotopomer Distribution (MID)[2].

  • Pre-Extraction Spiking : Acetone-2-13C,d6 is spiked during the quenching phase, not after extraction. Because short-chain ketones are highly volatile, adding the +7 Da standard upfront self-validates the protocol. If the absolute recovery of Acetone-2-13C,d6 drops below 70% during data analysis, the sample is flagged for evaporative loss, ensuring trustworthiness in the final flux calculations[4].

  • Headspace GC-MS (HS-GC-MS) : Rather than derivatizing volatile ketones (which can introduce chemical artifacts), we utilize HS-GC-MS. This isolates the volatile fraction from the complex cellular matrix, significantly extending column life and improving signal-to-noise ratios for low-abundance isotopologues.

Visualizations of Metabolic and Analytical Workflows

G A Acetone-2-13C,d6 (Tracer/Standard) B Acetoacetate (Ketone Body Pool) A->B CYP2E1 / Monooxygenase C Acetyl-CoA (Central Hub) B->C Thiolase (ACAT1) D TCA Cycle (Energy Flux) C->D Citrate Synthase E Lipogenesis (Fatty Acid Synthesis) C->E ACC / FAS

Metabolic transition map of Acetone-2-13C,d6 entering central carbon metabolism.

Workflow Step1 1. Isotope Tracing (13C-Glucose / Glutamine) Step2 2. Metabolic Quenching (Cold Methanol/Water) Step1->Step2 Step3 3. Internal Standard Spike (Add Acetone-2-13C,d6) Step2->Step3 Step4 4. HS-GC-MS Data Acquisition Step3->Step4 Step5 5. MID Extraction & Flux Calculation (INCA) Step4->Step5

Experimental workflow for 13C-MFA utilizing Acetone-2-13C,d6 as an internal standard.

Step-by-Step Protocol: MFA using Acetone-2-13C,d6

Phase 1: Cell Culture and Metabolic Quenching
  • Isotopic Steady-State : Culture cells in media containing your primary tracer (e.g., [U- 13 C]glucose) for at least 5 cell doublings to ensure isotopic steady-state[1].

  • Rapid Quenching : Aspirate media rapidly. Immediately add 1.0 mL of pre-chilled (-80°C) 80% methanol / 20% LC-MS grade water to the culture dish.

  • Internal Standard Spiking (Critical Step) : Immediately spike exactly 10 μ L of a 1 mM Acetone-2-13C,d6 standard solution directly into the quenching buffer. Causality: Spiking at this exact moment accounts for any subsequent evaporative loss or matrix suppression during extraction.

Phase 2: Extraction and Phase Separation
  • Cell Scraping : Scrape the cells on dry ice and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Lysis : Vortex vigorously for 30 seconds, then subject to 3 cycles of freeze-thaw in liquid nitrogen and a 37°C water bath to ensure complete membrane disruption.

  • Centrifugation : Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Transfer : Transfer the metabolite-rich supernatant to a specialized Headspace GC vial and seal immediately with a PTFE/silicone septum to prevent the escape of volatile ketones.

Phase 3: Headspace GC-MS Acquisition
  • Incubation : Incubate the sealed vial at 60°C for 10 minutes in the headspace autosampler to drive volatile metabolites (including Acetone-2-13C,d6 and endogenous acetone) into the gas phase.

  • Injection : Inject 1 mL of the headspace gas into the GC inlet (Split ratio 10:1, Inlet Temp: 200°C).

  • Separation : Use a DB-WAX or equivalent polar column. Program the oven: 40°C hold for 3 mins, ramp at 10°C/min to 150°C, then 25°C/min to 240°C.

  • Ionization & Detection : Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to Selected Ion Monitoring (SIM) mode targeting the specific m/z values outlined in Table 1.

Phase 4: Data Normalization and Flux Calculation
  • Natural Abundance Correction : Extract the raw MS peak areas. Use software such as IsoCor or INCA to correct the raw MIDs for natural isotope abundance (e.g., the natural 1.1% occurrence of 13 C)[6].

  • Absolute Quantitation : Calculate the absolute concentration of endogenous acetone and downstream ketone bodies by rationing their corrected peak areas against the recovered Acetone-2-13C,d6 M+7 peak area.

  • Flux Modeling : Input the corrected MIDs and absolute pool sizes into a metabolic network model to compute intracellular fluxes[5].

Quantitative Data Presentation

Table 1: Mass Isotopomer Distribution (MID) and GC-MS Parameters This table summarizes the physical properties and target m/z fragments used for SIM acquisition in GC-MS. The +7 Da shift completely isolates the internal standard from the endogenous biological signal.

AnalyteChemical FormulaMonoisotopic Mass (Da)Primary GC-MS m/z (EI)Target IsotopologueFunction in MFA Workflow
Endogenous Acetone C 3​ H 6​ O58.0458, 43M+0Target Metabolite
Acetone-2-13C,d6 13 C 1​ C 2​ D 6​ O65.0865, 46M+7Internal Standard / Tracer
Acetoacetate (Endo) C 4​ H 6​ O 3​ 102.03102, 43M+0Downstream Metabolite
Acetoacetate (Labeled) 13 C 1​ C 3​ H 6​ O 3​ 103.03103, 44M+1Flux Indicator

Table 2: Quality Control (QC) Recovery Matrix Self-validating parameters to ensure protocol integrity.

QC MetricAcceptable ThresholdCausality / Corrective Action
Acetone-2-13C,d6 Recovery > 70%Validates extraction efficiency. If <70%, check vial seals for evaporative loss.
M+7 / M+0 Ratio Variance < 5% RSDEnsures MS detector linearity and absence of matrix suppression.
Isotopic Purity (M+7) > 98%Validates tracer quality. Impurities will skew downstream flux calculations.

References

  • PubChem Compound Summary for CID 117064417, Acetone-2-13C,d6 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Source: Google Patents (US20110282587A1)
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease Source: MDPI (Metabolites Journal) URL:[Link]

  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas Source: Royal Society of Chemistry (RSC) URL:[Link]

  • How to analyze 13C metabolic flux? (Discussion on INCA and IsoCor software) Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Advanced Metabolic Tracing and Absolute Quantification Using Acetone-2-13C,d6

Introduction & Mechanistic Rationale Acetone-2-13C,d6 (CAS 32479-94-0) is a highly specialized, dual-isotope labeled tracer featuring a 13C atom at the carbonyl position (C2) and full deuteration of both methyl groups (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Acetone-2-13C,d6 (CAS 32479-94-0) is a highly specialized, dual-isotope labeled tracer featuring a 13C atom at the carbonyl position (C2) and full deuteration of both methyl groups ( CD3​−13C(=O)−CD3​ )[1][2]. In the realm of Stable Isotope-Resolved Metabolomics (SIRM) and quantitative mass spectrometry, this specific labeling pattern provides profound analytical advantages over single-isotope tracers.

The Causality of the Dual Label:

  • Mass Spectrometry (MS) Superiority: The combination of one 13C and six 2H (Deuterium) atoms yields a mass shift of +7 Da compared to endogenous unlabeled acetone[1]. Because natural isotopic envelopes rarely exceed M+2 or M+3 in small molecules, an M+7 shift guarantees zero background interference. This enables the absolute quantification of trace carbonyls in complex biological matrices without quantitative bias[3].

  • Nuclear Magnetic Resonance (NMR) Sensitivity: The 13C label at the C2 position acts as a highly sensitive NMR probe. The carbonyl carbon exhibits a distinct chemical shift that drastically changes upon metabolic transformation (e.g., reduction to an alcohol or incorporation into a lipid), allowing researchers to track the carbon skeleton unambiguously through complex dynamic systems[4].

Application 1: Stable Isotope-Resolved Metabolomics (SIRM) of Ketone Body Metabolism

Acetone is not merely a passive byproduct of lipolysis; it is actively catabolized in the liver and serves as a central nervous system depressant at high concentrations[5]. The primary metabolic entry point is mediated by Cytochrome P450 2E1 (CYP2E1), which hydroxylates acetone to acetol, subsequently leading to methylglyoxal and eventually integrating into the gluconeogenic pathway via pyruvate or D-lactate[6]. Using Acetone-2-13C,d6 allows researchers to trace this exact pathway in vitro.

metabolic_pathway A Acetone-2-13C,d6 (M+7 Tracer) B Acetol (Labeled Intermediate) A->B CYP2E1 Hydroxylation C Methylglyoxal (Reactive Metabolite) B->C Oxidation D Pyruvate / D-Lactate (Gluconeogenic Pool) C->D Glyoxalase System

Fig 1. CYP2E1-mediated metabolic pathway of Acetone-2-13C,d6 into the gluconeogenic pool.

Protocol 1: In Vitro SIRM Labeling of HepG2 Cells

Self-validating design: The mandatory inclusion of dialyzed FBS ensures that unlabeled exogenous metabolites do not dilute the isotopic enrichment, preserving the integrity of the downstream flux calculation[7].

  • Cell Culture Preparation: Seed HepG2 cells in 6-well plates and culture until 70% confluence. Wash twice with PBS to remove residual media.

  • Tracer Administration: Replace media with custom DMEM lacking natural acetone/glucose, supplemented with 10% dialyzed Fetal Bovine Serum (FBS) to prevent isotopic dilution[7]. Spike Acetone-2-13C,d6 to a final physiological concentration (e.g., 1-5 mM).

  • Incubation & Quenching: Incubate for 12–24 hours. Rapidly quench metabolism by aspirating media and immediately adding -20°C cold 80% methanol. Causality: Rapid cold quenching halts enzymatic activity instantly, preventing the degradation of transient labeled intermediates like methylglyoxal.

  • Extraction: Scrape cells, transfer to microcentrifuge tubes, and perform a dual-phase extraction (Chloroform/Methanol/Water) to separate polar metabolites from lipids[4].

  • Analysis: Analyze the polar fraction via 1D 1H−13C HSQC NMR or high-resolution FT-MS to detect M+7, M+6, or M+5 downstream isotopologues[4].

Application 2: Absolute Quantification of Volatile Carbonyls via UHPLC-MS

Volatile carbonyls in exhaled breath or urine are critical biomarkers for metabolic states (e.g., diabetic ketoacidosis or altered fat metabolism)[3][8]. However, their high volatility and poor ionization efficiency make direct LC-MS analysis nearly impossible. Acetone-2-13C,d6 serves as the ultimate internal reference (IR) when paired with chemical derivatization[3].

ms_workflow S1 1. Sample Collection Breath/Urine in Tedlar bags/vials S2 2. Internal Standard Spike Add Acetone-2-13C,d6 (IR) S1->S2 S3 3. Derivatization React with ATM-hydrazine S2->S3 S4 4. UHPLC-MS Orbitrap MS (Positive ESI) S3->S4 S5 5. Quantification Ratio of Endogenous to M+7 IR S4->S5

Fig 2. Workflow for the absolute quantification of carbonyls using UHPLC-MS.

Protocol 2: Derivatization and UHPLC-MS Quantification

Self-validating design: Derivatization with 4-(2-aminoethyl)morpholine (ATM) or similar hydrazine reagents converts volatile, neutral ketones into stable, permanently charged adducts, drastically increasing ESI-MS sensitivity and LC retention[3].

  • Sample Spiking: To 200 µL of biological sample (or breath condensate), add a precisely known amount (e.g., 5 nmol) of Acetone-2-13C,d6 to act as the internal reference[3][5].

  • Derivatization: Add 50 µL of ATM-hydrazine reagent (10 mM in methanol) and an acid catalyst (0.1% formic acid). Incubate at 40°C for 60 minutes. Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine.

  • Preparation for LC: Dilute the reaction mixture 1:10 with LC-MS grade water to reduce solvent effects during injection[3].

  • UHPLC-MS Analysis: Inject onto a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile with 0.1% Formic Acid. Detect using an Orbitrap MS in positive ion mode[3].

  • Data Processing: Quantify endogenous acetone by calculating the peak area ratio of the unlabeled ATM-acetone adduct to the ATM-Acetone-2-13C,d6 adduct, multiplied by the known spike concentration[3].

Data Presentation: Expected MS Parameters

To facilitate rapid method development, the following table summarizes the expected mass-to-charge (m/z) ratios for Acetone and its dual-labeled tracer before and after derivatization.

CompoundIsotopic PurityDerivatization StatusExact Mass (Da)Expected m/z (Positive ESI)Mass Shift ( Δ Da)
Endogenous AcetoneNatural AbundanceUnderivatized58.0459.05 [M+H]+ Baseline
Acetone-2-13C,d699% 13C , 98% D Underivatized65.0866.09 [M+H]+ +7.04
ATM-Acetone AdductNatural AbundanceATM-Hydrazone185.15186.16 [M+H]+ Baseline
ATM-Acetone-2-13C,d699% 13C , 98% D ATM-Hydrazone192.19193.20 [M+H]+ +7.04

Note: The M+7 mass shift ensures absolute baseline resolution from the M+1 and M+2 natural isotopic satellites of the endogenous compound, eliminating quantitative bias[1][3].

Sources

Method

Advanced Protocol for Acetone-2-13C,d6 in Kinetic and Catalytic Solid-State NMR Studies

Executive Summary & Mechanistic Rationale In the realm of physical organic chemistry and heterogeneous catalysis, accurately mapping the strength of solid acid sites (Brønsted and Lewis) is critical for rational catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of physical organic chemistry and heterogeneous catalysis, accurately mapping the strength of solid acid sites (Brønsted and Lewis) is critical for rational catalyst design. While standard acetone is a well-known basic probe molecule, its utility is fundamentally limited by its reactivity: over strong acid sites, unlabeled acetone rapidly undergoes enolization followed by aldol condensation, destroying the probe and cluttering the spectral baseline with oligomeric byproducts.

Acetone-2-13C,d6 (CD₃-¹³C(=O)-CD₃) circumvents this limitation through a deliberate, dual-labeling strategy. The ¹³C-enriched carbonyl carbon provides an isolated, highly sensitive NMR spin-½ nucleus whose chemical shift (δ¹³C) acts as a direct dosimeter for local acid strength [1]. Simultaneously, the complete deuteration of the methyl groups introduces a profound Primary Kinetic Isotope Effect (KIE) . By replacing the α-protons with deuterium, the activation energy for the rate-determining enolization step is significantly raised ( kH​/kD​≈7.2−8.0 ) [3]. This kinetic stabilization effectively "freezes" the acetone molecule in its monomeric adsorbed state, allowing ample time to acquire high-resolution Solid-State NMR (SSNMR) spectra without probe degradation [2].

Physicochemical & Spectroscopic Profile

To establish a self-validating experimental baseline, researchers must first verify the isotopic purity and expected spectral parameters of the probe molecule [4].

Table 1: Isotopic & Spectroscopic Properties of Acetone-2-13C,d6

ParameterValue / DescriptionAnalytical Significance
Chemical Formula CD₃-¹³C(=O)-CD₃Eliminates ¹H background in cross-polarization (CP) experiments.
Molecular Weight 65.11 g/mol Mass shift of M+7 (vs. 58.08 g/mol ) allows unambiguous MS tracking.
¹³C NMR (Carbonyl) ~206.3 ppm (Singlet)Primary reporter nucleus; shifts downfield upon acid coordination.
¹³C NMR (Methyls) ~29.9 ppm (Septet)Natural abundance ¹²C coupled to three I=1 deuterium nuclei ( JCD​≈19.5 Hz).
Kinetic Stability kH​/kD​>7 at 25 °CSuppresses aldol condensation on superacidic sites during acquisition.

The Causality of Kinetic Stabilization

The success of this protocol relies on manipulating the reaction kinetics of the probe molecule. When Acetone-2-13C,d6 adsorbs onto a strong acid site, the carbonyl oxygen is rapidly protonated (or coordinated). However, the subsequent C–C bond-forming aldol condensation requires the formation of a reactive enol intermediate. Because C–D bond cleavage is the rate-determining step (RDS) for enolization, the heavy isotope drastically retards the reaction velocity.

KIE_Mechanism Keto Acetone-2-13C,d6 (Adsorbed Keto Form) Intermediate Protonated Intermediate Keto->Intermediate Fast H+ Transfer Enol Enol Form (Reactive) Intermediate->Enol Slow (RDS) C-D Cleavage (Primary KIE) Product Aldol Condensation Products Enol->Product Fast Nucleophilic Attack

Mechanistic pathway showing kinetic stabilization of Acetone-2-13C,d6 via primary KIE.

Quantitative Acid Strength Correlation

The extent of electron density withdrawal from the carbonyl oxygen by the acid site directly dictates the deshielding of the ¹³C nucleus. By referencing against TMS (0 ppm), the observed chemical shift provides a quantifiable metric of acid strength [1].

Table 2: ¹³C Chemical Shift Correlations for Solid Acid Sites

Acid Site EnvironmentTypical Catalyst Examples¹³C Chemical Shift (δ, ppm)
Physisorbed / Liquid Neat Acetone, Silicalite-1206 - 208
Weak Brønsted Acid Terminal Silanols (MCM-41, SBA-15)210 - 215
Strong Brønsted Acid Zeolites (H-ZSM-5, H-Y, H-Beta)220 - 225
Strong Lewis Acid Extra-framework Al³⁺, γ-Al₂O₃230 - 245
Superacid Fully protonated acetone (Liquid H₂SO₄)~245

Protocol I: Solid-State NMR Probing of Catalyst Acidity

This protocol is designed as a self-validating system. The critical step is the controlled evacuation (Step 3), which ensures that the resulting NMR signals arise exclusively from chemisorbed interactions, eliminating the confounding 206 ppm baseline of physisorbed liquid.

SSNMR_Workflow N1 N1 N2 Step 2: Probe Adsorption (Dose Acetone-2-13C,d6 vapor at 25°C) N1->N2 N3 Step 3: Physisorbed Removal (Evacuate at 25°C for 30 min) N2->N3 N4 Step 4: SSNMR Acquisition (13C MAS, 4-10 kHz spin rate) N3->N4 N5 Step 5: Spectral Analysis (Extract Acid Strength via δ13C) N4->N5

Step-by-step experimental workflow for solid-state NMR acidity probing.

Step-by-Step Methodology:
  • Catalyst Activation: Place ~100 mg of the solid catalyst (e.g., H-ZSM-5) into a custom glass vacuum ampoule. Connect to a high-vacuum line and evacuate to <10−4 mbar. Ramp the temperature to 400 °C at 5 °C/min and hold for 12 hours to completely desorb water and adventitious organics.

  • Probe Adsorption: Cool the ampoule to 25 °C. Introduce Acetone-2-13C,d6 vapor from a freeze-pump-thaw degassed liquid reservoir. Allow the vapor to equilibrate with the catalyst bed for 30 minutes to ensure complete saturation of the internal pore architecture.

  • Physisorbed Removal (Validation Step): Evacuate the ampoule dynamically at 25 °C for exactly 30 minutes. Causality Note: This removes weakly bound, physisorbed acetone. If this step is skipped, a massive peak at 206 ppm will obscure the downfield chemisorbed signals.

  • Sample Packing: Seal the ampoule under vacuum or transfer the loaded catalyst into a 4 mm ZrO₂ Magic-Angle Spinning (MAS) rotor inside an argon-filled glovebox to prevent moisture re-adsorption.

  • NMR Acquisition: Acquire ¹³C MAS NMR spectra using High-Power Decoupling (HPDEC) to mitigate any residual heteronuclear dipolar coupling. Recommended parameters: 9.4 T to 14.1 T magnetic field, 4 - 10 kHz MAS spin rate, 4 s recycle delay (to ensure full relaxation of the ¹³C nucleus).

  • Data Processing: Reference the spectrum externally to TMS (0 ppm). Deconvolute the peaks in the 210–245 ppm region to quantify the distribution of weak, strong, and Lewis acid sites.

Protocol II: In Situ Determination of Kinetic Isotope Effects (KIE)

Acetone-2-13C,d6 can also be used in direct comparison with Acetone-2-13C (protio-acetone) to extract the primary KIE of surface-catalyzed aldol condensation, revealing whether enolization is the absolute rate-determining step for a novel catalyst.

Step-by-Step Methodology:
  • Reaction Setup: Load 50 mg of activated catalyst into a heavy-wall sapphire NMR tube. Add 0.5 mL of Acetone-2-13C,d6 (Reactant A). In a separate, identical setup, use Acetone-2-13C (Reactant B).

  • In Situ NMR Monitoring: Insert the tube into the NMR spectrometer pre-heated to the target reaction temperature (e.g., 60 °C).

  • Kinetic Tracking: Acquire rapid, consecutive ¹³C NMR spectra (e.g., 1 scan every 60 seconds). Track the decay of the reactant carbonyl resonance (~206 ppm) and the growth of the aldol product carbonyl resonance (e.g., d₁₀-mesityl oxide at ~198 ppm).

  • Kinetic Extraction: Plot ln([Acetone]t​/[Acetone]0​) versus time to extract the pseudo-first-order rate constants kD​ (from Reactant A) and kH​ (from Reactant B).

  • Validation Check: Calculate the ratio kH​/kD​ . A value between 5.0 and 8.0 confirms that α-proton abstraction (enolization) is the rate-determining step on your specific catalyst architecture [3].

References

  • Source: The Journal of Physical Chemistry C (ACS Publications)
  • Source: Energy & Fuels (ACS Publications)
  • Kinetic isotope effects on the hydroxide ion catalyzed enolization of acetone: relationship between deuterium and tritium isotope effects Source: Journal of the American Chemical Society URL
  • Acetone-2-13C,d6 | C3H6O | CID 117064417 Source: PubChem - NIH URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Shimming in Acetone-2-13C,d6

Welcome to the Advanced NMR Technical Support Center. Acetone-2-13C,d6 is a highly specialized solvent frequently utilized for temperature calibration, mechanistic studies, and isotopic tracking.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. Acetone-2-13C,d6 is a highly specialized solvent frequently utilized for temperature calibration, mechanistic studies, and isotopic tracking. However, its unique physical and magnetic properties make it notoriously difficult to shim compared to standard solvents like CDCl3 or DMSO-d6.

This guide provides causality-driven troubleshooting steps to help you achieve optimal magnetic field homogeneity and spectral resolution.

Section 1: Core FAQs & Mechanistic Causality

Q1: Why does my lock signal continuously fluctuate, "bounce," or drop out completely when I try to shim Acetone-2-13C,d6? The Causality: This is the classic symptom of lock saturation [1]. Acetone-d6 has a very narrow natural deuterium linewidth, which corresponds to exceptionally long transverse (T2) and longitudinal (T1) relaxation times[2]. When the lock transmitter power (RF power) exceeds the rate at which the deuterium spins can relax back to equilibrium, the spin population equalizes. The lock receiver becomes overwhelmed, causing the signal to behave erratically or "bounce"[2]. The Fix: Acetone-d6 requires drastically lower lock power than CDCl3. For example, if your CDCl3 lock power is typically set to 20–25, Acetone-d6 will require a setting of 5–10[3]. Using a power of 24 for acetone will guarantee severe saturation, making shimming impossible[4].

Q2: I have optimized the lock, but my 1H/13C lines are still broad and asymmetric. Why is Z-shimming ineffective? The Causality: You are likely experiencing thermal convection [5]. Acetone has a very low dynamic viscosity (0.32 cP at 20°C) and a high coefficient of thermal expansion. Even microscopic temperature gradients across the NMR tube—such as those introduced by the variable temperature (VT) gas flow—create physical convection currents within the liquid[5]. Because gradient shimming relies on spatial encoding, the physical movement of the spins during the gradient pulses destroys the spatial map, leading to failed shimming and asymmetric line shapes[6].

Q3: Why does the Auto-Shim routine (e.g., TopShim) fail or report "too many points lost during fit" specifically with Acetone-2-13C,d6, but not regular Acetone-d6? The Causality: This is a dual-factor issue involving scalar coupling and fluid dynamics. First, the 13C enrichment at the C2 (carbonyl) position introduces a two-bond scalar coupling to the methyl deuteriums ( 2JCD​≈0.9 Hz). Because 13C is a spin-1/2 nucleus, this coupling splits the deuterium lock resonance into a doublet. Older auto-lock and auto-shim algorithms rely on a single, sharp zero-crossing in the phase-locked loop; the doublet can cause the lock frequency to oscillate, destabilizing the field during gradient mapping. Second, if thermal convection is present, the gradient echo profile becomes physically distorted. The shimming algorithm rejects these distorted spatial points, resulting in the "not enough valid points" or "too many points lost" error[7].

Section 2: Self-Validating Troubleshooting Protocols

Protocol A: The "Bounce Test" for Lock Optimization

Purpose: To empirically determine the exact lock power threshold for your specific probe without relying on arbitrary default values.

  • Initialize: Insert the Acetone-2-13C,d6 sample and engage the lock using standard acetone parameters.

  • Induce Saturation: Slowly increase the lock power while observing the lock level monitor.

  • Observe the "Bounce": Watch for the exact point where increasing the power causes the lock level to momentarily rise, then rebound (drop) or become jittery[2].

  • Self-Validation: Decrease the lock power by 2 to 3 units. If the lock level increases and stabilizes, you have successfully exited the saturation regime[2].

  • Compensate: Drop the power an additional 10–20% to establish a safety margin, then increase the lock gain to achieve a stable 60–80% on-screen lock level[1].

Protocol B: Mitigating Thermal Convection in Low-Viscosity Solvents

Purpose: To stabilize the fluid dynamics within the NMR tube prior to spatial gradient shimming.

  • Temperature Equilibration: Set the VT unit to a stable temperature (e.g., 25.0 °C) and wait a minimum of 10–15 minutes. Acetone requires longer thermal equilibration than viscous solvents to arrest internal currents[8].

  • Disable Spinning: Ensure sample spinning is turned OFF. Spinning low-viscosity solvents exacerbates vortexing and complex convective flows, which interfere with gradient mapping[9].

  • Apply Convection Compensation:

    • Bruker users: Execute the command topshim convcomp. This modifies the gradient shimming pulse sequence to refocus the velocity-induced phase shifts caused by convection[7].

    • Agilent/Varian users: Utilize 3D gradient shimming (gmapsys), which maps the entire sample volume and is generally more robust against Z-axis convection than standard 1D Z-PFG shimming[10].

  • Self-Validation: Acquire a 1-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual acetone peak. A well-shimmed, convection-free sample should yield a FWHM of <0.6 Hz[6].

Section 3: Quantitative Solvent Comparison

To understand why Acetone-2-13C,d6 requires specialized handling, compare its physical and magnetic properties against other common NMR solvents.

Solvent PropertyAcetone-d6CDCl3DMSO-d6Impact on Shimming
Dynamic Viscosity (cP at 20°C) 0.320.541.99Low viscosity in acetone severely increases thermal convection risk[5].
Relative Lock Power Requirement Very Low (~5-10)High (~20-25)Medium (~15)Acetone is highly susceptible to lock saturation and field instability[3].
Deuterium Natural Linewidth Very NarrowNarrowBroadNarrow lines allow for highly precise shimming but require careful RF power management[2].
Boiling Point (°C) 56.061.2189.0High volatility means VT fluctuations cause rapid internal pressure/density gradients.

Section 4: Visual Troubleshooting Workflows

LockOpt Start Insert Acetone-2-13C,d6 Sample SetPower Set Initial Lock Power (Low: ~5-10) Start->SetPower Observe Observe Lock Signal SetPower->Observe CheckSat Is Signal Fluctuating or 'Bouncing'? Observe->CheckSat ReducePower Reduce Lock Power by 2-3 units CheckSat->ReducePower Yes (Saturated) AdjustGain Increase Lock Gain to ~70% CheckSat->AdjustGain No (Stable) ReducePower->Observe Proceed Proceed to Shimming AdjustGain->Proceed

Workflow for optimizing deuterium lock parameters to prevent saturation in Acetone-d6.

Convection Start Poor Line Shape in Acetone CheckTemp Is Variable Temp (VT) Stable? Start->CheckTemp WaitEq Wait 10-15 mins for Equilibration CheckTemp->WaitEq No CheckSpin Is Sample Spinning? CheckTemp->CheckSpin Yes WaitEq->CheckTemp TurnOffSpin Turn Off Spinning (Reduces Vortexing) CheckSpin->TurnOffSpin Yes UseConvComp Apply Convection Comp (e.g., topshim convcomp) CheckSpin->UseConvComp No TurnOffSpin->UseConvComp Evaluate Re-evaluate Line Shape UseConvComp->Evaluate

Mitigation strategy for thermal convection in low-viscosity NMR solvents.

References

  • Locking your NMR Sample, Michigan State University (msu.edu). 3

  • Fast 3D gradient shimming by only 2×2 pixels in XY plane for NMR-solution samples, Xiamen University (xmu.edu.cn). 6

  • Lock PDF - NMR, University of Alberta (ualberta.ca). 1

  • 3D Gradient Shimming: A new Tool to Adjust Resolution, JEOL (jeol.com). 9

  • Shimming and locking, University of Michigan (umich.edu). 4

  • NMR Useful Tips, University of Wyoming (uwyo.edu). 7

  • Shimming with VnmrJ 3.1 Software for Peak NMR Performance, Agilent (agilent.com). 10

  • Solvent suppression, University of Oxford (ox.ac.uk). 8

  • Bruker Acquisition Basics, University of Wisconsin-Madison (wisc.edu). 2

  • Recovering sensitivity lost through convection in pure shift NMR, Royal Society of Chemistry (rsc.org). 5

Sources

Optimization

Technical Support Center: Acetone-2-13C,d6 Stability, Storage, and Handling

Welcome to the advanced troubleshooting and technical support guide for Acetone-2-13C,d6 (Formula: CD₃-¹³CO-CD₃). This doubly-labeled isotopic solvent is a critical reagent for quantitative NMR (qNMR), metabolic tracing,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for Acetone-2-13C,d6 (Formula: CD₃-¹³CO-CD₃). This doubly-labeled isotopic solvent is a critical reagent for quantitative NMR (qNMR), metabolic tracing, and mechanistic studies requiring both carbon-13 enrichment and deuterium labeling[1].

While the ¹³C label at the carbonyl position is covalently stable, the hexadeuterated methyl groups are highly susceptible to environmental degradation[2][3]. This guide provides drug development professionals and analytical chemists with the mechanistic causality behind solvent degradation and self-validating protocols to ensure absolute isotopic fidelity.

Module 1: Core Stability & Storage FAQs

Q: What are the optimal long-term storage conditions for Acetone-2-13C,d6? A: Unopened ampoules can be stored at room temperature away from light and moisture. However, once opened, or if the solvent is housed in a septum-capped bottle, it must be refrigerated (-5°C to 5°C)[4][5]. Acetone is highly volatile, with a vapor pressure of approximately 184 mmHg at 20°C. Refrigeration suppresses this vapor pressure, preventing evaporative loss that would otherwise alter the molarity of your quantitative samples.

Q: My NMR spectra show an increasing peak at 2.05 ppm. What is happening? A: The peak at 2.05 ppm (appearing as a quintet in ¹H NMR) corresponds to the residual CHD₂ group[5]. A growing integral at this chemical shift is the primary diagnostic marker of Hydrogen/Deuterium (H/D) exchange[2]. Acetone undergoes continuous keto-enol tautomerization. If your solvent is exposed to trace moisture (H₂O) and atmospheric acids or bases, the deuterium atoms on the alpha-carbons will rapidly exchange with ambient protons[3].

Q: Does moisture contamination affect the ¹³C label? A: The ¹³C label at the C2 position is thermodynamically stable and will not exchange with the environment. However, excess moisture can reversibly hydrate the carbonyl carbon to form a gem-diol intermediate. While transient, this equilibrium can broaden the ¹³C signal at ~206.2 ppm and alter longitudinal relaxation times ( T1​ ), which is detrimental during sensitive Dynamic Nuclear Polarization (DNP) experiments.

Module 2: Mechanistic Troubleshooting of Isotopic Scrambling

The Root Cause: Base-Catalyzed H/D Exchange

The most common failure mode when handling Acetone-2-13C,d6 is the rapid loss of deuterium purity (isotopic scrambling). This is almost exclusively driven by base- or acid-catalyzed keto-enol tautomerization[3]. A frequent, yet overlooked, culprit is glassware washed with alkaline detergents (e.g., base baths) that has not been properly neutralized. Trace alkalinity on the glass surface is sufficient to catalyze the exchange.

Self-Validating Diagnostic

You can validate the integrity of your solvent directly in the NMR tube. Check the water peak in the ¹H NMR spectrum; in Acetone-d6, H₂O appears at 2.84 ppm[5]. If the 2.84 ppm peak is large and the 2.05 ppm (CHD₂) peak is growing relative to your internal standard, moisture-driven H/D exchange is actively occurring, and the solvent batch should be re-purified or discarded.

HD_Exchange A Acetone-2-13C,d6 (CD3-13CO-CD3) B Enolate Intermediate [CD2=13CO-CD3]- A->B -D+ (Base Catalyst) C Acetone-2-13C,d5H (CHD2-13CO-CD3) B->C +H+ (from H2O) C->A Reversible D Trace H2O / Base D->B Catalyzes

Mechanism of base-catalyzed H/D exchange in Acetone-2-13C,d6.

Module 3: Validated Experimental Protocols

To prevent the degradation mechanisms outlined above, researchers must control the atmospheric environment before the solvent is exposed to air. Opening a cold bottle of Acetone-2-13C,d6 in a humid laboratory causes immediate condensation of atmospheric water into the hygroscopic solvent[5].

Protocol: Moisture-Free Retrieval and Aliquoting

Objective: Extract solvent without introducing ambient H₂O or altering isotopic purity.

  • Acclimatization (Critical Step): Remove the sealed Acetone-2-13C,d6 bottle from the refrigerator (-5°C to 5°C) and immediately place it in a vacuum desiccator over active molecular sieves. Allow it to sit for 30–60 minutes until it reaches ambient room temperature. Causality: This prevents the temperature differential that causes atmospheric moisture to condense on and inside the bottle.

  • Atmospheric Control: Transfer the acclimatized bottle to a glovebox or use a Schlenk line to establish a positive pressure of dry Argon (or Nitrogen).

  • Syringe Preparation: Bake glass, gas-tight syringes at 120°C overnight to remove surface moisture. Cool them in a desiccator. Flush the syringe with Argon three times before piercing the solvent septum.

  • Extraction: Withdraw the required volume slowly. Causality: Rapid pulling creates a localized vacuum, causing the highly volatile acetone to cavitate and bubble, which disrupts accurate volumetric measurements.

  • Resealing: Purge the headspace of the bottle with Argon for 10 seconds. Replace the cap tightly, seal the exterior threading with Parafilm, and immediately return the bottle to cold storage.

Handling_Workflow N1 1. Cold Storage (-5 to 5°C) N2 2. Acclimatize in Desiccator (30-60 mins) N1->N2 Prevents condensation N3 3. Purge Headspace with Argon N2->N3 Excludes atmospheric H2O N4 4. Extract via Baked Syringe N3->N4 Maintains isotopic purity N5 5. Parafilm Seal & Return N4->N5 Prevents evaporative loss

Standard operating procedure for handling refrigerated isotopic solvents.

Module 4: Quantitative Data & Reference Metrics

Monitoring the physical and spectroscopic properties of Acetone-2-13C,d6 is the most reliable way to validate its integrity prior to running expensive labeled experiments. Use the table below to benchmark your solvent's quality.

PropertyValueCausality / Impact on Experiments
Molecular Weight 65.11 g/mol Increased mass due to the ¹³C atom and six Deuterium atoms; critical for exact molarity and stoichiometric calculations[1][6].
Boiling Point ~55.5 °CHigh volatility dictates that samples must be prepared in tightly sealed NMR tubes (e.g., J. Young tubes) to prevent concentration drift.
¹H NMR Residual Peak 2.05 ppm (quintet)Used for internal solvent referencing. A growing integral directly indicates progressive H/D exchange[5].
¹³C NMR Carbonyl Peak ~206.2 ppmHighly enriched ¹³C signal. Used as a primary tracer in metabolic and mechanistic NMR studies[5].
Water Peak (¹H NMR) 2.84 ppmDirect indicator of moisture contamination. Broadens and shifts slightly depending on temperature and solute concentration[5].
Isotopic Purity 99 atom % ¹³C, 98-99.9 atom % DDefines the baseline signal-to-noise ratio for isotopic tracing. Lower D purity creates complex multiplet splitting in ¹³C spectra[1].

References

  • Acetone-2-13C,d6 Product Specific
  • Acetone-2-13C,d6 | C3H6O | CID 117064417 PubChem - NIH
  • Common NMR Solvents - Reference Data & Storage Brigham Young University (BYU) NMR Facility
  • How to Synthesize Stable Isotope-labeled Acetone-D6? Guidechem
  • NMR Solvent Data Chart & Chemical Shifts Buchem BV / Cambridge Isotope Labor
  • Acetone-d6 D 99.
  • Trends in the Hydrogen-Deuterium Exchange

Sources

Troubleshooting

Technical Support Center: Optimizing NMR Acquisition for Acetone-2-13C,d6

Welcome to the advanced troubleshooting and methodology center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is specifically engineered for researchers and drug development professionals working with Acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is specifically engineered for researchers and drug development professionals working with Acetone-2-13C,d6 —a specialized solvent where the carbonyl carbon is 99% 13C-enriched and the methyl groups are fully deuterated.

Due to its unique isotopic architecture, standard 13C NMR acquisition parameters will often result in missing signals, poor resolution, or hardware lock failures. This guide provides the mechanistic causality behind these issues and the self-validating protocols required to resolve them.

Diagnostic Workflow

Use the following logical matrix to diagnose and correct signal degradation when analyzing Acetone-2-13C,d6.

NMR_Optimization Start Acquire 13C NMR Acetone-2-13C,d6 Check1 Is C=O peak (~206 ppm) visible & intense? Start->Check1 FixT1 Increase D1 (20-60s) & Use 30° pulse Check1->FixT1 No Check2 Is the C=O peak sharp (singlet)? Check1->Check2 Yes FixT1->Check1 FixDecoup Apply 2H Decoupling during acquisition Check2->FixDecoup No (Broad/Multiplet) End Optimized Quantitative 13C Spectrum Check2->End Yes Check3 Did spectrometer lose lock? FixDecoup->Check3 FixLock Enable 'Lock Hold' or use coaxial lock Check3->FixLock Yes Check3->End No FixLock->End

Troubleshooting workflow for optimizing 13C NMR acquisition of Acetone-2-13C,d6.

Mechanistic Q&A (Troubleshooting & FAQs)

Q1: Why is my 13C carbonyl signal (at ~206 ppm) extremely weak or missing entirely? Causality: The carbonyl carbon in Acetone-2-13C,d6 is a quaternary-like carbon; it lacks directly attached protons. In 13C NMR, longitudinal relaxation ( T1​ ) is primarily driven by dipole-dipole interactions with nearby protons. Without them, the T1​ relaxation time of the carbonyl carbon becomes exceptionally long, often exceeding 30 to 60 seconds[1]. If your repetition delay (D1) is set to a standard 1–2 seconds, the 13C magnetization does not have time to return to thermal equilibrium along the Z-axis before the next radiofrequency pulse. This results in severe signal saturation. Resolution: Increase the relaxation delay (D1) to at least 3 to 5 times the T1​ of the carbonyl carbon for quantitative results, or utilize a smaller flip angle (e.g., 30° instead of 90°) to preserve Z-magnetization between scans.

Q2: My carbonyl peak is visible but broad/split, and the signal-to-noise ratio is poor. How can I sharpen it? Causality: The 13C-enriched carbonyl carbon is scalar coupled to six deuterium atoms (spin I=1 ) located on the adjacent methyl groups (a 2-bond coupling, 2JCD​ ). This coupling splits the 13C signal into a complex multiplet, spreading the signal intensity over a wide frequency range and drastically reducing the peak height[2]. Resolution: Apply 2H (Deuterium) decoupling during the acquisition time. This collapses the complex multiplet into a sharp, highly intense singlet.

Q3: When I apply 2H decoupling to sharpen the carbonyl peak, my spectrometer loses lock. How do I fix this? Causality: Your spectrometer maintains magnetic field stability (the "lock") by continuously monitoring the 2H NMR frequency of the Acetone-d6 solvent. When you apply a 2H decoupling pulse to sharpen your 13C spectrum, you saturate the deuterium transitions, instantly destroying the lock signal. The spectrometer interprets this as a field drift and ruins the spectral resolution. Resolution:

  • Software Fix: Enable the "Lock-Hold" feature in your acquisition parameters. This instructs the spectrometer to freeze the field correction voltage just before the 2H decoupling pulse begins, and resume locking during the relaxation delay.

  • Hardware Fix: Use a coaxial NMR tube. Place your Acetone-2-13C,d6 sample in the inner tube, and a different deuterated solvent (e.g., D2​O ) in the outer tube. Lock on the outer solvent's frequency, allowing you to decouple the acetone's deuterium without interfering with the lock channel.

Q4: Should I use 1H decoupling for this solvent? Causality: Pure Acetone-2-13C,d6 contains no protons, making 1H decoupling mechanically useless for the solvent itself. However, if you are using it to dissolve protonated analytes, continuous 1H decoupling will induce a Nuclear Overhauser Effect (NOE). Because the carbonyl carbon has no attached protons, it receives minimal NOE enhancement compared to the protonated carbons in your analyte. This differential enhancement destroys the ability to perform quantitative integration[3]. Resolution: Use an inverse-gated 1H decoupling sequence. This applies 1H decoupling only during acquisition to collapse 1H−13C multiplets, but turns it off during the long D1 delay to suppress the NOE, ensuring all signals integrate proportionally to their true concentration.

Parameter Optimization Matrix

Summarized below is the quantitative comparison of standard vs. optimized parameters required to successfully analyze this specific isotopic system.

ParameterStandard 13C RoutineOptimized for Acetone-2-13C,d6Mechanistic Rationale
Pulse Angle ( α ) 30°30° (or 90° with extended D1)Prevents rapid saturation of the slow-relaxing carbonyl carbon.
Relaxation Delay (D1) 1.0 – 2.0 s20.0 – 60.0 s Allows full T1​ recovery of the unprotonated carbonyl carbon[1].
1H Decoupling WALTZ-16 (Continuous)Inverse-Gated (or OFF)Suppresses NOE to maintain quantitative integration ratios[3].
2H Decoupling OFFON (During Acquisition)Collapses the 2JCD​ multiplet to recover signal-to-noise ratio[2].
Lock Channel ON (Continuous)Lock-Hold Prevents field drift failures when the 2H decoupling pulse saturates the lock solvent.

Execution Protocol: Self-Validating Quantitative Workflow

Follow this step-by-step methodology to configure your spectrometer for optimal data acquisition.

Phase 1: Hardware & Sample Setup

  • Sample Preparation: Transfer the Acetone-2-13C,d6 sample into a high-quality 5 mm NMR tube. If performing long acquisitions where field drift is a concern, utilize a coaxial insert containing D2​O for an independent lock signal.

  • Probe Tuning: Manually tune and match the probe for the 13C observation channel. Crucial Step: Ensure the 2H channel is also tuned to handle the decoupling power without reflecting energy back to the preamplifier.

  • Shimming: Lock on the Acetone-d6 signal (or the coaxial D2​O ) and perform gradient shimming (e.g., topshim on Bruker systems) to achieve a baseline linewidth of <1.0 Hz.

Phase 2: Pulse Program Configuration 4. Select Pulse Sequence: Load an inverse-gated 1H decoupled sequence with 2H decoupling capabilities (e.g., zgig modified for a 3rd channel, or standard sequences if hardware routes 2H through the lock channel). 5. Set Delays: Set the acquisition time (AQ) to ~1.5 seconds. Set the relaxation delay (D1) to 30 seconds. 6. Configure Lock-Hold: If not using a coaxial insert, navigate to the lock parameters and enable "Lock-Hold" (or lhold on Bruker) to trigger automatically during the AQ period.

Phase 3: Acquisition & Self-Validation 7. Execute: Run a dummy scan (DS = 2) to establish steady-state magnetization, followed by the main acquisition (NS = 16 to 64, depending on analyte concentration). 8. Self-Validation Check: Process the FID (Fourier Transform, Phase Correction). Integrate the carbonyl peak (~206 ppm) against a known internal standard.

  • Validation Loop: If the integral of the carbonyl peak is lower than the stoichiometric expectation, T1​ saturation is still occurring. Abort, increase D1 by 15 seconds, and re-acquire.

Sources

Optimization

Technical Support Center: Acetone-2-13C,d6 NMR Optimization

Welcome to the Advanced NMR Troubleshooting Center. This portal is designed for researchers, synthetic chemists, and drug development professionals struggling with low signal-to-noise (S/N) ratios when using Acetone-2-13...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This portal is designed for researchers, synthetic chemists, and drug development professionals struggling with low signal-to-noise (S/N) ratios when using Acetone-2-13C,d6 as an isotopic tracer, internal standard, or solvent.

Despite being 99% 13C-enriched at the carbonyl position, users frequently report unexpectedly weak signals. This guide dissects the quantum mechanical and kinetic causes of this phenomenon and provides field-proven, self-validating protocols to recover your signal.

Diagnostic Overview: Why is my 13C signal so weak?

The difficulty in observing the C2 carbon of Acetone-2-13C,d6 stems from two compounding physical phenomena: longitudinal relaxation (T1) saturation and scalar coupling dilution .

Causality Root Acetone-2-13C,d6 Low S/N Root Causes T1 Quaternary Carbon (C2) Lacks attached protons Root->T1 Coupling Six Equivalent Deuteriums (Spin I=1) Root->Coupling Sat Extremely Long T1 (~39s) Signal Saturation T1->Sat No Dipole-Dipole Relaxation Split 13-Line Multiplet Splitting Intensity Dilution Coupling->Split 2-Bond J-Coupling (2nI+1 = 13)

Causality of low signal-to-noise in Acetone-2-13C,d6 NMR spectroscopy.

The Causality Explained:

  • The Saturation Problem: Because the carbonyl carbon (C2) is quaternary, it lacks directly attached protons. The primary mechanism for nuclear spin relaxation—dipole-dipole interaction—is absent. Consequently, the T1 relaxation time for the carbonyl carbon in acetone is exceptionally long, measured at approximately 38.9 seconds[1]. If your repetition delay (D1) is set to a standard 2 seconds, the magnetization never recovers between pulses, leading to severe signal saturation.

  • The Multiplet Problem: The C2 carbon is flanked by two -CD3 groups. Deuterium has a nuclear spin of I=1 . The two-bond scalar coupling ( 2JCD​≈0.9 Hz) to six equivalent deuteriums splits the 13C signal into a 13-line multiplet ( 2nI+1=2(6)(1)+1=13 ). Because the coupling constant is so small, these 13 lines overlap into a broad, unresolved "hump," drastically diluting the peak intensity[2].

Troubleshooting Guides & Protocols

Q: How do I eliminate the broad multiplet hump and sharpen my signal?

A: Implement Deuterium ( 2H ) Decoupling.

While proton ( 1H ) decoupling is standard in 13C NMR, it does nothing for Acetone-2-13C,d6 because there are no protons to decouple. Applying 2H decoupling collapses the 13-line multiplet into a single, sharp singlet, concentrating all the signal intensity into one narrow frequency bin[2].

Step-by-Step Protocol: 2H Decoupling Setup

  • Hardware Routing: Ensure your spectrometer is capable of 3-channel operation or allows routing the lock channel to the decoupler pathway. On modern Bruker systems, this is often achieved using the 2H lock channel as the decoupling frequency ( f2​ or f3​ ).

  • Pulse Sequence Selection: Select a 13C pulse sequence with inverse-gated decoupling adapted for 2H (e.g., zgig with the decoupling nucleus set to 2H ).

  • Power Calibration: Set the 2H decoupling power. Because the 2JCD​ coupling is very small (~0.9 Hz), low-power WALTZ-16 or GARP decoupling is sufficient and prevents probe heating.

  • Locking: Crucial Step. If you use the lock channel to decouple, you cannot lock on the solvent simultaneously. You must run the experiment unlocked (sweep the magnetic field drift prior to acquisition) or lock on a different nucleus (like 19F ) if an internal standard is present.

Self-Validating System: Acquire a single-scan 13C spectrum without decoupling, followed by one with 2H decoupling. You should immediately observe the broad baseline hump at ~206 ppm collapse into a sharp, high-intensity singlet. If the peak remains broad, verify your hardware routing.

Q: My signal is still weak even after decoupling. How do I pulse faster without saturating the quaternary carbon?

A: Introduce a Paramagnetic Relaxation Agent (Cr(acac)3).

To bypass the ~39-second T1 relaxation time[1], you must provide the 13C nucleus with an alternative relaxation pathway. Chromium(III) acetylacetonate, or Cr(acac)3, is a paramagnetic complex containing unpaired electrons. These electrons provide a massive dipole moment that drastically accelerates spin-lattice relaxation, reducing the T1 of quaternary carbons to under 1.5 seconds[3][4].

Step-by-Step Protocol: Cr(acac)3 Doping

  • Preparation: Weigh out 3.5 to 4.0 mg of Cr(acac)3[5].

  • Dissolution: Dissolve the Cr(acac)3 into 0.5 mL of your Acetone-2-13C,d6 sample. This yields a concentration of approximately 0.02 M to 0.025 M. The solution will turn a distinct pale purple color[5].

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution. Particulates will ruin magnetic field homogeneity.

  • Parameter Adjustment: Reduce your D1 relaxation delay from >100s to a highly efficient 2.0s to 5.0s.

Self-Validating System: Before launching an overnight acquisition, run a rapid Inversion Recovery (t1ir) experiment with τ delays of 0.1s, 0.5s, 1s, and 5s. If the carbonyl peak passes through a null point (zero intensity) at τ≈1 second, your Cr(acac)3 concentration is optimal. If the peak is still inverted at 5s, the T1 is still too long; add 2 mg more of the relaxation agent.

Workflow Prep 1. Sample Prep Add 0.025M Cr(acac)3 Lock 2. Hardware Route 2H to Decoupler Prep->Lock Tune 3. Acquisition Set Ernst Angle Lock->Tune Result 4. Result >10x S/N Improvement Tune->Result

Step-by-step workflow for optimizing 13C NMR signal acquisition.

Quantitative Optimization: The Ernst Angle

Even with Cr(acac)3 shortening the T1, utilizing a 90° pulse angle with a short repetition time (TR) will still cause partial saturation. To squeeze the absolute maximum S/N per unit of time out of your spectrometer, you must calibrate the flip angle ( α ) to the Ernst Angle , defined by the equation: cos(α)=e−TR/T1 .

Assuming you have doped your sample with Cr(acac)3 to achieve a T1 of 1.5 seconds, use the following self-validating table to set your pulse angle based on your chosen repetition time (TR = Acquisition Time + D1).

Table 1: Ernst Angle Calibration for Acetone-2-13C,d6 (Assuming T1 = 1.5s)

Repetition Time (TR) TR/T1 RatioOptimal Flip Angle ( α )Expected S/N Gain vs 90° Pulse
0.5 seconds0.3344° +42%
1.0 seconds0.6659° +28%
1.5 seconds1.0068° +15%
3.0 seconds2.0082° +3%
7.5 seconds5.0090° 0% (Fully Relaxed)

Note: For purely quantitative integration (qNMR), you must abandon the Ernst angle, use a 90° pulse, and set TR ≥5×T1 (approx. 7.5 seconds with Cr(acac)3).

Frequently Asked Questions (FAQs)

Q: After adding Cr(acac)3, my lock signal became very noisy and the spectrometer is struggling to TopShim. Did I ruin the sample? A: This is a normal, expected physical consequence. Paramagnetic agents like Cr(acac)3 speed up both longitudinal (T1) and transverse (T2) relaxation[5]. The shortening of T2 broadens all NMR signals in the solution, including the deuterium signal of the solvent that the spectrometer uses to lock. If TopShim fails due to the noisy lock, you must shim the magnet manually using the Z1 and Z2 gradients while observing the lock level[5].

Q: Can I just bubble oxygen into the sample to shorten T1 instead of using Chromium? A: While dissolved paramagnetic molecular oxygen ( O2​ ) does shorten T1 relaxation times[6], its effect is far too weak to adequately relax a quaternary carbon like C2 in acetone. Furthermore, O2​ concentration is difficult to control and quantify, violating the principle of a self-validating, reproducible system. Stick to a measured mass of Cr(acac)3.

Q: Does the Nuclear Overhauser Effect (NOE) help my signal here? A: No. NOE relies on cross-relaxation driven by dipole-dipole interactions between a 13C nucleus and directly bonded protons. Because Acetone-2-13C,d6 has no protons, NOE enhancement is virtually zero[3]. This is why optimizing T1 and collapsing the multiplet are your only viable pathways to high S/N.

References

  • Chromium(III) acetylacetonate - Wikipedia Source: Wikipedia URL:[Link]

  • Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer Source: National Institutes of Health (PMC) URL:[Link]

  • How to run quantitative 13C and 29Si NMR faster Source: University of Massachusetts Amherst NMR Facility URL:[Link]

  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies Source: National Institutes of Health (PMC) URL:[Link]

  • Applications of proton and carbon-13 nuclear magnetic resonance to the study of molecular translation Source: Georgia Institute of Technology (Thesis Repository) URL:[Link]

  • The Effect of Dissolved Oxygen on Relaxation Times Source: University of Ottawa NMR Facility Blog URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase &amp; Baseline Distortions in Acetone-2-13C,d6 NMR Spectra

Welcome to the Advanced NMR Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals encountering severe phase distortions, baseline roll, and receiver...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals encountering severe phase distortions, baseline roll, and receiver overflow when utilizing Acetone-2-13C,d6 as an NMR solvent.

Because Acetone-2-13C,d6 is isotopically enriched (~99% 13 C at the carbonyl position) and resonates at an extreme downfield shift (~206.2 ppm), it introduces unique hardware and signal-processing challenges that standard automated routines cannot resolve. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to correct them.

Part 1: Mechanistic Causality of Spectral Distortions

To effectively troubleshoot, we must first understand the physical and mathematical origins of the distortions caused by Acetone-2-13C,d6.

Mechanism N1 RF Excitation Pulse (Broadband 13C) N2 Transverse Magnetization (Acetone C=O at 206 ppm) N1->N2 N3 Hardware Dead Time (DE) & Filter Group Delay N2->N3 N4 Rapid Phase Shift Accumulation (Due to 106 ppm Offset) N3->N4 N5 ADC Sampling (Missing Early FID Points) N4->N5 N6 Fourier Transform N5->N6 N7 Large First-Order Phase Error & Sinusoidal Baseline Roll N6->N7

Mechanistic pathway of first-order phase errors and baseline roll in off-resonance 13C signals.

The Off-Resonance Phase Penalty

The standard 13 C transmitter offset (carrier frequency, O1) is typically centered around 100 ppm. The Acetone-2- 13 C carbonyl carbon resonates at ~206 ppm, creating a massive offset frequency ( Ω≈106 ppm). During the hardware dead time (DE) between the RF pulse and the start of Analog-to-Digital (ADC) sampling, this off-resonance magnetization precesses rapidly. By the time sampling begins, the signal has accumulated a massive phase shift[1].

The Baseline Roll Phenomenon

To correct the phase shift accumulated during the dead time, spectroscopists apply a large first-order phase correction ( ϕ1​ ). However, a frequency-dependent phase shift cannot mathematically replace the actual data points lost during the dead time. The resulting baseline error (the "roll") is the discrete Fourier Transform (DFT) of the missing early FID data[2].

Acoustic Ringing in Cryoprobes

If you are using a cryogenically cooled probe, the high Q-factor of the hardware exacerbates the issue. High-power 13 C pulses induce mechanical vibrations in the probe materials (acoustic ringing), which generate spurious low-frequency electrical signals that corrupt the early points of the FID, presenting as an uncorrectable baseline curvature[3],[4].

Part 2: Diagnostic Q&A

Q: Why does my FID look truncated, and why do my peaks have "sinc-wiggles" at the base? A: This is a classic symptom of ADC clipping (receiver overflow). Because Acetone-2- 13 C is 99% enriched, its signal intensity is orders of magnitude higher than natural abundance analytes. If the receiver gain (RG) is set too high, the voltage exceeds the ADC limit, truncating the top of the FID. This permanently destroys phase information. You must manually optimize RG (See Protocol A).

Q: I manually phased the spectrum, but the baseline looks like a sine wave. Can I fix this with the abs command? A: No. The standard abs command fits a low-order polynomial to the noise regions, which fails on high-frequency sinusoidal rolls caused by extreme ϕ1​ corrections. You must either reconstruct the missing FID points using Backward Linear Prediction (See Protocol B) or use an alternating penalty algorithm like apbk[5].

Q: I am a synthetic chemist and just need to verify my product's chemical shifts. Is there a way to bypass phase correction entirely? A: Yes. You can process the data in magnitude mode. By applying a specific window function and calculating the absolute value of the real and imaginary FID components, you can yield perfectly absorptive-looking peaks without any manual phasing or baseline correction[6] (See Protocol C).

Part 3: Self-Validating Troubleshooting Protocols

Workflow Start Observe Phase/Baseline Distortion CheckADC Is the FID Clipped? (Check early points) Start->CheckADC FixADC Protocol A: Reduce RG (Bypass 'rga') CheckADC->FixADC Yes CheckBase Is there severe baseline roll after manual phasing? CheckADC->CheckBase No FixADC->CheckBase FixBase1 Protocol B: Apply Backward Linear Prediction (BLP) CheckBase->FixBase1 Yes End Clean, Phased Spectrum CheckBase->End No FixBase2 Protocol C: Apply 'apbk' or 'multiabsn' FixBase1->FixBase2 FixBase2->End

Self-validating troubleshooting workflow for resolving phase and baseline distortions.

Protocol A: Hardware-Level Receiver Gain (RG) Optimization

Causality: Automated routines (rga) often fail to account for the massive dynamic range difference between the enriched solvent and the dilute analyte, leading to receiver overflow[7].

  • Load your sample, lock, and shim. Enter zg to load the standard 1D 13 C pulse program.

  • Do not type rga. Instead, type rg 1 to set the receiver gain to its absolute minimum.

  • Type zg to acquire a single scan.

  • Type acqu to view the raw FID. Inspect the first 10 data points.

  • Validation: Iteratively double the RG (e.g., rg 2, rg 4, rg 8) and re-acquire. The optimal RG is reached when the maximum amplitude of the FID fills ~80% of the ADC window without flattening (clipping) at the top.

Protocol B: Backward Linear Prediction (BLP) for Roll Elimination

Causality: BLP mathematically reconstructs the early FID points lost to hardware dead time or corrupted by acoustic ringing, eliminating the mathematical source of the baseline roll[2].

  • With a properly acquired FID, type edp to open the processing parameters.

  • Set ME_mod to LPbc (Linear Prediction backward).

  • Set NCOEF (number of coefficients) to 32.

  • Set TDoff (number of points to predict) to 16 (increase up to 32 if the dead time is exceptionally long).

  • Type efp. The algorithm will reconstruct the missing points.

  • Validation: Manually phase the spectrum. You will notice the required ϕ1​ value is drastically reduced, and the baseline roll is physically eliminated. Apply apbk for final smoothing[5].

Protocol C: Magnitude Mode Processing (The Rapid Bypass)

Causality: Magnitude calculation utilizes the absolute value of both the real and imaginary components of the FID, completely negating the need for phase correction at the cost of some resolution[6].

  • Type edp to access window functions.

  • Set WDW to SINE and SSB to 2 (applies a Cosine Bell function).

  • Apply a 45° linear ramp to the FID to suppress truncation artifacts.

  • Type ft (Fourier Transform without phase correction).

  • Type mc (Magnitude Calculation).

  • Validation: The resulting spectrum will exhibit absorptive-mode peak shapes with zero baseline roll.

Part 4: Quantitative Parameter Analysis

Table 1: Quantitative Impact of Acquisition Parameters on Acetone-2-13C Spectra

ParameterDescriptionTypical ValueImpact on Acetone-2-13C (206 ppm)
O1 (Carrier Freq) Center of the spectral window~100 ppmCreates a massive 106 ppm offset ( Ω ), maximizing off-resonance phase accumulation.
DE (Dead Time) Delay before ADC sampling10 - 60 µsLonger DE increases missing FID points, requiring larger ϕ1​ corrections, worsening baseline roll[8].
RG (Receiver Gain) Amplification of the NMR signalAuto (rga)99% isotopic enrichment causes receiver overflow/clipping if RG is set too high, destroying phase data.
PHC1 ( ϕ1​ ) First-order phase correction-500° to -2000°Large negative values mathematically induce a sinusoidal baseline roll after Fourier Transform[8].

Table 2: Comparison of Baseline Correction Algorithms for 13C Spectra

AlgorithmTopSpin CommandMechanistic ActionBest Use Case
Polynomial Fit abs / absnFits a 5th-order polynomial to the noise regions.Mild baseline drift; fails entirely on high-frequency sinusoidal rolls.
Alternating Penalty apbkSimultaneous phase and baseline correction using a penalty algorithm.Severe baseline roll in 1D 13 C spectra; highly automated[5].
Multipoint Spline multiabsn / absfUser-defined multipoint baseline correction.Complex datasets or when apbk overcorrects broad peaks[8].
Cryoprobe Macro c13cryoSpecialized macro to subtract acoustic ringing profiles.Low-frequency acoustic ringing specific to cryogenically cooled probes[4].

References

  • Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. ResearchGate. Available at:[Link]

  • First-Order Phase Errors. University of Ottawa NMR Facility Blog. Available at:[Link]

  • NMR Data Processing. University of Manchester Chemistry Department. Available at:[Link]

  • Automatic Processing of 13C NMR spectra. Mestrelab / Carlos Cobas Blog. Available at:[Link]

  • AVI-600 13C NMR spectra. University of Oslo (UiO). Available at:[Link]

  • “c13cryo” Baseline correction question. Reddit r/Chempros. Available at:[Link]

  • Wavy baseline in carbon NMR. Chemistry Stack Exchange. Available at:[Link]

  • TopSpin Advanced NMR Experiments. Louisiana State University (LSU). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Deuterium vs 13C labeled internal standards for mass spectrometry

The Definitive Guide to Stable Isotope-Labeled Internal Standards: Deuterium vs. ¹³C in LC-MS/MS Introduction: The Illusion of Isotopic Equivalency In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Stable Isotope-Labeled Internal Standards: Deuterium vs. ¹³C in LC-MS/MS

Introduction: The Illusion of Isotopic Equivalency

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the Stable Isotope-Labeled Internal Standard (SIL-IS) is the foundational pillar of analytical reliability. By mimicking the native analyte’s behavior, a SIL-IS is designed to correct for variations in extraction recovery, injection volume, and matrix-induced ion suppression[1][2].

However, treating all SIL-ISs as analytically equivalent is a critical error in assay development. As a Senior Application Scientist, I frequently diagnose method validation failures that stem from a fundamental misunderstanding of isotopic physics—specifically, the choice between Deuterium (²H) and Carbon-13 (¹³C) labeling. This guide dissects the mechanistic differences, chromatographic consequences, and validation protocols required to make an informed, data-driven selection[3].

The Physics of the Chromatographic Isotope Effect

The assumption that an isotopically labeled standard behaves identically to its native counterpart is a theoretical approximation. In reality, substituting hydrogen with deuterium fundamentally alters the molecule's physicochemical properties, leading to what is known as the "chromatographic isotope effect"[3][4].

  • Vibrational Frequency and Bond Length: The mass difference between hydrogen and deuterium is 100%. This massive relative mass increase significantly lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. For context, the stretching frequency of a C-H bond is approximately 2900 cm⁻¹, whereas a C-D bond drops to about 2100 cm⁻¹[4]. Consequently, the C-D bond is slightly shorter, stronger, and less polarizable[3][4].

  • Stationary Phase Interaction: In reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic (dispersion) interactions between the analyte and the stationary phase (e.g., C18). Because C-D bonds are less polarizable, their dispersion interactions with the stationary phase are weaker. As a result, deuterated standards typically elute earlier than their non-deuterated counterparts[3][4]. The severity of this shift increases with the number of deuterium atoms incorporated[3][5].

  • The ¹³C Advantage: The mass difference between ¹²C and ¹³C is only ~8%. The resulting change in bond length and polarizability is virtually negligible. Therefore, ¹³C-labeled standards exhibit perfect chromatographic co-elution with the native analyte, regardless of the number of labels[3][4][6].

Ion Suppression and Matrix Effect Compensation

The primary role of a SIL-IS in electrospray ionization (ESI) is to correct for ion suppression or enhancement caused by co-eluting matrix components[6].

If a deuterated standard elutes even 0.05 minutes earlier than the native analyte, it enters the mass spectrometer's ionization source in a slightly different matrix environment[3]. If a highly suppressing endogenous lipid elutes precisely at the native analyte's retention time but after the deuterated IS, the IS will fail to correct for the suppression, leading to biased, inaccurate quantification[3][7].

Empirical studies on amphetamines have definitively proven this causality. While ¹³C₆-amphetamine perfectly co-elutes and maintains a constant IS-to-analyte ratio to correct for ion suppression, highly deuterated versions (e.g., d₈ or d₁₁-amphetamine) chromatographically separate from the native drug, compromising assay accuracy[5][6]. Furthermore, because C-D bonds are stronger, highly deuterated compounds can even require different collision energies for optimal fragmentation in the MS/MS collision cell compared to the native analyte[5].

Isotopic Stability: H/D Exchange vs. Skeletal Integrity

Beyond chromatography, isotopic stability during sample preparation and storage is a critical parameter. ¹³C labels are integrated directly into the carbon skeleton of the molecule, making them chemically inert and permanently stable[3].

Deuterium, however, is highly susceptible to Hydrogen/Deuterium (H/D) exchange[7][8]. If deuterium atoms are located on exchangeable heteroatoms (e.g., -OH, -NH₂, -SH) or on carbons adjacent to a carbonyl group (alpha-protons subject to keto-enol tautomerization), they will rapidly exchange with protons in the aqueous mobile phase or biological matrix[7][8]. This leads to a loss of the labeled mass, artificially inflating the native analyte signal and destroying the quantitative integrity of the assay[8].

Quantitative Comparison Summary

Feature / ParameterDeuterium (²H) Labeled ISCarbon-13 (¹³C) Labeled ISMechanistic Causality
Mass Difference +1 Da per substituted atom (100% increase)+1 Da per substituted atom (~8% increase)Determines vibrational frequency shifts.
Chromatographic Behavior Often elutes earlier in RPLC (Isotope Effect)[3]Perfect co-elution with native analyte[3][6]C-D bonds are less polarizable, weakening hydrophobic interactions with the stationary phase[4].
Matrix Effect Compensation Variable; compromised if retention shift occurs[3][7]Excellent; identical ionization environment[6]Co-elution is strictly required to experience identical ion suppression/enhancement[6].
Isotopic Stability Vulnerable to H/D exchange at labile sites[7][8]Permanently stable[3]¹³C is integrated into the carbon skeleton; ²H exchanges with protic solvents[8].
MS/MS Fragmentation May require different collision energies[5]Identical to native analyte[5]Stronger C-D bonds require higher energy to cleave during collision-induced dissociation[5].
Synthesis & Cost Generally less complex and lower cost[3][8]Highly complex synthesis, higher cost[1][8]Deuterium exchange reactions are simpler than building a ¹³C skeleton from scratch[8].

Experimental Protocol: Self-Validating Workflow for SIL-IS Matrix Compensation

To empirically determine if your chosen SIL-IS (Deuterium or ¹³C) accurately compensates for matrix effects, you must isolate isotopic discrepancies from general method variance. This protocol provides a self-validating system.

Phase 1: Preparation of Matrices

  • Matrix Blanks: Extract 6 independent lots of the target biological matrix (e.g., human plasma) using your finalized sample preparation protocol (e.g., Solid Phase Extraction or Protein Precipitation).

  • Post-Extraction Spike (Sample Set A): Spike the 6 extracted blanks with the native analyte and the SIL-IS at a clinically relevant mid-QC concentration.

  • Neat Reference (Sample Set B): Prepare a neat solution in the initial mobile phase containing the exact same concentration of native analyte and SIL-IS.

Phase 2: LC-MS/MS Acquisition 4. Sequence Design: Inject Set A and Set B in an alternating sequence (A1, B1, A2, B2...) to negate any instrument drift or source contamination bias over time. Ensure the mass spectrometer is tuned; note that highly deuterated ISs may require slightly different collision energies[5].

Phase 3: Data Synthesis & Causality Check 5. Absolute Matrix Effect (ME) Calculation:

  • Native Analyte ME (%) = (Mean Peak Area in Set A / Mean Peak Area in Set B) × 100

  • SIL-IS ME (%) = (Mean Peak Area of IS in Set A / Mean Peak Area of IS in Set B) × 100

  • IS-Normalized Matrix Effect:

    • IS-Normalized ME (%) = (Native Analyte ME / SIL-IS ME) × 100

Validation Causality:

  • Pass (85% - 115%): The SIL-IS experiences the exact same ionization matrix environment as the native analyte. ¹³C standards almost universally pass this metric due to perfect co-elution[6].

  • Fail (<85% or >115%): The SIL-IS fails to compensate. For deuterated standards, this definitively proves that the "isotope effect" retention time shift has placed the IS in a different ion suppression zone than the native analyte[3][7]. The method cannot be trusted for complex biological matrices.

Logical Workflow Visualization

SIL_IS_Validation Start Select SIL-IS for LC-MS/MS Isotope Identify Isotope Type Start->Isotope Deuterium Deuterium (²H) Labeled Isotope->Deuterium Carbon13 Carbon-13 (¹³C) Labeled Isotope->Carbon13 CheckHD Assess H/D Exchange Risk (Avoid -OH, -NH2, alpha-carbons) Deuterium->CheckHD Chromatography Evaluate Chromatographic Retention Time (Isotope Effect) Carbon13->Chromatography CheckHD->Chromatography Stable positions Coelution Perfect Co-elution with Native Analyte Chromatography->Coelution ¹³C Skeleton Shift Retention Time Shift (Earlier Elution) Chromatography->Shift ²H Isotope Effect MatrixEval Perform Matrix Effect Spike-Recovery Protocol Coelution->MatrixEval Identical Matrix Environment Shift->MatrixEval Risk of Differential Ion Suppression Valid IS-Normalized ME: 85-115% (Method Validated) MatrixEval->Valid Accurate Compensation Invalid IS-Normalized ME <85% or >115% (Method Fails) MatrixEval->Invalid Differential Suppression

Decision tree and validation workflow for evaluating Deuterium vs. ¹³C internal standards.

References

  • "A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry". Benchchem. 3

  • "Deuterated internal standards and bioanalysis by AptoChem". AptoChem. 1

  • "Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry". PMC / NIH. 4

  • "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?". SciSpace. 2

  • "Which internal standard? Deuterated or C13 enriched?". ResearchGate. 7

  • "Why do toxicologists need an internal standard?". Chiron.no. 6

  • "ISOTEC® Stable Isotopes". Sigma-Aldrich.

  • "Designing Stable Isotope Labeled Internal Standards". Acanthus Research. 8

  • "Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry". PubMed / NIH. 5

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment and Certification of Acetone-2-13C,d6

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, the use of stable isotope-labeled (SIL) compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, the use of stable isotope-labeled (SIL) compounds as internal standards is fundamental to achieving accurate and reproducible quantification. The choice of the internal standard is a critical decision, with implications for data integrity and regulatory compliance. This guide provides an in-depth technical comparison of Acetone-2-13C,d6, a dual-labeled internal standard, against its singly-labeled counterparts, supported by experimental data and established analytical protocols.

The Imperative of Isotopic Purity in Quantitative Analysis

The core principle behind using a SIL internal standard is its near-identical chemical and physical behavior to the analyte of interest. This allows it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[1] However, the effectiveness of this correction is directly proportional to the purity of the internal standard. Impurities, whether chemical or isotopic, can introduce significant analytical errors.

Acetone-2-13C,d6 (CAS: 32479-94-0) is a synthetically produced molecule where the carbonyl carbon is replaced by its heavier isotope, carbon-13, and all six hydrogen atoms are substituted with deuterium.[2] This dual-labeling strategy offers distinct advantages over singly-labeled alternatives like Acetone-d6 or Acetone-2-13C, primarily in minimizing isotopic crosstalk and providing a more robust internal standard for a variety of applications.

A Comparative Analysis: The Analytical Edge of Dual Labeling

The selection of an internal standard is a balance of performance, availability, and cost. Here, we compare Acetone-2-13C,d6 with its common alternatives.

FeatureAcetone-2-13C,d6Acetone-d6Acetone-2-13CUnlabeled Acetone
Molecular Weight 65.11 g/mol [3]64.12 g/mol [4]59.07 g/mol 58.08 g/mol [5]
Mass Shift from Analyte +7 Da+6 Da+1 Da0 Da
Isotopic Crosstalk Risk Very LowLowModerate to HighN/A
Chromatographic Shift MinimalPotential for slight shiftNegligibleN/A
Cost HighestModerateHighLowest

Causality Behind the Comparison:

  • Isotopic Crosstalk: Unlabeled acetone naturally contains a small percentage of ¹³C isotopes, leading to an M+1 peak in its mass spectrum.[6] An internal standard with only a +1 Da shift (like Acetone-2-13C) can suffer from interference from the natural isotopic abundance of the analyte, compromising accuracy. The +7 Da shift of Acetone-2-13C,d6 places its signal far from the analyte's isotopic cluster, virtually eliminating this risk.

  • Chromatographic Shift: While deuterated standards are generally effective, the significant mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic shift, where the internal standard elutes slightly before or after the analyte.[7][8] This can be problematic in complex matrices where matrix effects may vary over the peak elution window.[1] Because the ¹³C label in Acetone-2-13C,d6 does not significantly alter its polarity, any potential chromatographic shift is minimized compared to a solely deuterated standard.

Rigorous Purity Assessment: A Multi-Technique Approach

The certification of Acetone-2-13C,d6 as a high-purity standard requires a battery of analytical techniques to assess both its chemical and isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity and Isotopic Enrichment

Quantitative NMR (qNMR) is a primary method for determining the absolute purity of a substance without the need for an identical reference standard.[9][10]

¹H NMR Spectroscopy:

  • Principle: In a fully deuterated molecule like Acetone-2-13C,d6, the proton NMR spectrum should be devoid of signals corresponding to acetone. The presence of any residual proton signals indicates incomplete deuteration.

  • Experimental Protocol:

    • Accurately weigh approximately 10-20 mg of Acetone-2-13C,d6 into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent that does not contain residual acetone signals (e.g., Chloroform-d).

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) with a sufficient number of scans to achieve a high signal-to-noise ratio for detecting trace protonated impurities.

    • The isotopic purity (in atom % D) is calculated by comparing the integral of any residual acetone proton signals to the integral of a certified quantitative internal standard.

¹³C NMR Spectroscopy:

  • Principle: The ¹³C NMR spectrum provides information about the carbon skeleton and the isotopic enrichment at the carbonyl position. The carbonyl carbon (¹³C=O) signal in Acetone-2-13C,d6 is expected to be a singlet. The deuterated methyl carbons (-CD₃) will appear as a septet due to coupling with the three deuterium atoms (spin I=1).[11][12] The intensity ratio of this septet is theoretically 1:3:6:7:6:3:1.[11]

  • Experimental Protocol:

    • Prepare the sample as for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shift of the carbonyl carbon should be consistent with published data for acetone (around 206 ppm).

    • The methyl carbon signal should appear as a septet around 29-30 ppm.[11] The symmetry and intensity distribution of this septet confirm the structural integrity of the -CD₃ groups.

Mass Spectrometry (MS): Unveiling the Isotopic Distribution

Mass spectrometry is a powerful tool for determining the molecular weight and assessing the isotopic distribution of a labeled compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds, and the MS detects the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For Acetone-2-13C,d6, the molecular ion peak is expected at m/z 65. The fragmentation pattern can be predicted based on the known fragmentation of acetone.[3][6] The primary fragmentation of acetone is the loss of a methyl group (alpha-cleavage) to form an acylium ion.[3][13]

  • Predicted Fragmentation of Acetone-2-13C,d6:

    • Molecular Ion (M+•): [CD₃-¹³CO-CD₃]+• at m/z 65

    • Alpha-Cleavage: Loss of a •CD₃ radical to form [¹³CO-CD₃]+ at m/z 47

  • Experimental Protocol:

    • Prepare a dilute solution of Acetone-2-13C,d6 in a volatile solvent (e.g., methanol).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Use a standard temperature program for volatile organic compounds (VOCs).[14][15]

    • Acquire the mass spectrum in electron ionization (EI) mode.

    • The relative abundances of the ions at m/z 65 and 47 are used to confirm the identity and assess the isotopic purity. The absence of significant signals at lower m/z values corresponding to unlabeled or partially labeled acetone (e.g., m/z 58, 43) is indicative of high isotopic enrichment.

Workflow for Purity Assessment

The following diagram illustrates the comprehensive workflow for the purity assessment of Acetone-2-13C,d6.

Sources

Validation

The Gold Standard in Quantitative Analysis: A Guide to Linearity and Range of Quantification with Acetone-2-13C,d6

In the landscape of bioanalysis and drug development, the precision and reliability of quantitative data are not just desirable; they are the bedrock upon which the safety and efficacy of new therapeutics are built. The...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bioanalysis and drug development, the precision and reliability of quantitative data are not just desirable; they are the bedrock upon which the safety and efficacy of new therapeutics are built. The choice of an internal standard (IS) in mass spectrometry-based assays is a critical decision that profoundly impacts data quality. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Acetone-2-13C,d6, represent the gold standard for their ability to provide the most accurate and precise quantification.[1][2]

This guide offers an in-depth exploration of the principles and practicalities of establishing the linearity and range of quantification for an analytical method using Acetone-2-13C,d6 as an internal standard. We will delve into the causal reasons behind experimental choices, provide detailed protocols, and present a comparative analysis against a non-isotopically labeled internal standard to highlight the superior performance of SIL IS.

The Foundational Role of the Internal Standard in Quantitative Accuracy

The primary function of an internal standard is to compensate for the variability inherent in sample preparation and the analytical process.[1] By adding a known concentration of the IS to all samples, standards, and quality controls, it is possible to normalize the response of the target analyte, thereby correcting for fluctuations in extraction efficiency, injection volume, and instrument response.

Stable isotope-labeled internal standards are considered ideal because they share a near-identical chemical and physical profile with the analyte of interest.[3] This close similarity ensures that the IS and the analyte behave almost identically during sample processing and analysis, leading to more effective normalization and, consequently, more accurate and precise results.[1][2][3]

Why Acetone-2-13C,d6 is a Superior Choice:

  • Co-elution: Due to its identical chemical structure to endogenous acetone (with the exception of the heavier isotopes), Acetone-2-13C,d6 co-elutes with the analyte, ensuring that both experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.[1]

  • Similar Extraction Recovery: The isotopic labeling does not significantly alter the physicochemical properties that govern extraction efficiency, ensuring that the IS and analyte are recovered at similar rates.

  • Reduced Isotopic Crosstalk: The combination of both 13C and deuterium labeling provides a significant mass shift from the native analyte, minimizing the risk of isotopic interference.

Establishing Linearity and Range of Quantification: A Practical Guide

The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte. The range of quantification is the concentration interval over which the method is shown to be linear, accurate, and precise.

To illustrate the process and the superior performance of Acetone-2-13C,d6, we will consider a hypothetical, yet representative, scenario: the quantification of a small molecule drug, "Analyte X," in human plasma using LC-MS/MS. We will compare the use of Acetone-2-13C,d6 with a structurally similar, but not isotopically labeled, internal standard, "Analog IS."

Experimental Protocol: Calibration Curve and Linearity Assessment

Objective: To establish and compare the linearity and range of quantification for the analysis of Analyte X in human plasma using Acetone-2-13C,d6 and Analog IS as internal standards.

Materials:

  • Analyte X reference standard

  • Acetone-2-13C,d6 (Internal Standard 1)

  • Analog IS (Internal Standard 2)

  • Human plasma (drug-free)

  • Acetonitrile (ACN) and Methanol (MeOH) (HPLC grade)

  • Formic acid (FA) (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Analyte X, Acetone-2-13C,d6, and Analog IS in methanol.

    • Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution.

    • Prepare separate working solutions for Acetone-2-13C,d6 and Analog IS at a constant concentration.

  • Preparation of Calibration Standards:

    • Spike a set of drug-free human plasma samples with the Analyte X working standard solutions to create a calibration curve with at least 8 non-zero concentration levels, covering the expected in-study concentration range.

    • Divide the spiked plasma samples into two sets. To one set, add the Acetone-2-13C,d6 working solution. To the other set, add the Analog IS working solution.

  • Sample Preparation (Protein Precipitation & SPE):

    • To each plasma sample, add three volumes of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Load the supernatant onto pre-conditioned SPE cartridges.

    • Wash the cartridges to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Monitor the specific mass transitions (MRM) for Analyte X, Acetone-2-13C,d6, and Analog IS.

  • Data Analysis:

    • Calculate the peak area ratio of Analyte X to the respective internal standard for each calibration level.

    • Plot the peak area ratio (y-axis) against the nominal concentration of Analyte X (x-axis).

    • Perform a linear regression analysis on the data points.

    • Determine the correlation coefficient (R²), slope, and y-intercept of the calibration curve.

Visualizing the Workflow

cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing stock Prepare Stock Solutions (Analyte X, IS1, IS2) working_std Prepare Working Standards (Analyte X) stock->working_std working_is Prepare Working IS Solutions (IS1 & IS2) stock->working_is plasma_spike Spike Plasma with Analyte X (Calibration Curve Levels) working_std->plasma_spike is_addition Add Internal Standard (Set 1: Acetone-2-13C,d6, Set 2: Analog IS) working_is->is_addition plasma_spike->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis (MRM) evap->lcms ratio Calculate Peak Area Ratios (Analyte/IS) lcms->ratio plot Plot Calibration Curve (Ratio vs. Concentration) ratio->plot regression Linear Regression Analysis (Determine R², Slope, Intercept) plot->regression

Caption: Experimental workflow for establishing and comparing linearity using different internal standards.

Comparative Performance Analysis

The use of a stable isotope-labeled internal standard like Acetone-2-13C,d6 is expected to yield a wider linear dynamic range and a correlation coefficient (R²) closer to 1.000 compared to a non-isotopically labeled internal standard.

Table 1: Comparison of Linearity and Range of Quantification

ParameterAcetone-2-13C,d6 (IS 1)Analog IS (IS 2)Rationale for Expected Difference
Linear Range 0.1 - 1000 ng/mL0.5 - 500 ng/mLThe superior ability of the SIL IS to correct for matrix effects and instrument variability allows for accurate quantification over a broader concentration range.[1]
Correlation Coefficient (R²) ≥ 0.998≥ 0.990The near-perfect co-elution and identical behavior of the SIL IS result in a stronger linear relationship between response and concentration.
Precision (%CV) ≤ 5%≤ 15%The effective normalization by the SIL IS reduces the variability in the measurements, leading to better precision.
Accuracy (%Bias) ± 5%± 15%The enhanced precision and more reliable normalization contribute to a more accurate determination of the true concentration.

The Underlying Science: Why Deuterated and 13C-Labeled Standards Excel

The enhanced performance of Acetone-2-13C,d6 is rooted in fundamental principles of analytical chemistry and mass spectrometry.

A_Sample Sample Introduction A_Prep Sample Preparation A_Sample->A_Prep Variability A_Chrom Chromatography A_Prep->A_Chrom Variability A_Ion Ionization A_Chrom->A_Ion Co-elution A_MS Mass Analysis A_Ion->A_MS Matrix Effects A_Detect Detection A_MS->A_Detect Normalization Normalization (Accurate Quantification) A_Detect->Normalization IS_Sample Sample Introduction IS_Prep Sample Preparation IS_Sample->IS_Prep Variability IS_Chrom Chromatography IS_Prep->IS_Chrom Variability IS_Ion Ionization IS_Chrom->IS_Ion Co-elution IS_MS Mass Analysis IS_Ion->IS_MS Matrix Effects IS_Detect Detection IS_MS->IS_Detect IS_Detect->Normalization

Sources

Safety & Regulatory Compliance

Safety

Acetone-2-13C,d6 proper disposal procedures

An in-depth understanding of chemical properties and regulatory frameworks is essential for maintaining a safe and compliant laboratory environment. Acetone-2- 13 C,d 6​ (CAS: 32479-94-0) is an isotopically enriched solv...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of chemical properties and regulatory frameworks is essential for maintaining a safe and compliant laboratory environment. Acetone-2- 13 C,d 6​ (CAS: 32479-94-0) is an isotopically enriched solvent widely utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation and metabolic tracing.

While its isotopic substitutions ( 13 C at the C2 position and six deuterium atoms) alter its molecular mass and spectroscopic signature, its physicochemical hazards and environmental persistence remain identical to unlabeled acetone. Consequently, rigorous adherence to Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) protocols is mandatory.

Physicochemical and Hazard Profiling

Understanding the intrinsic properties of Acetone-2- 13 C,d 6​ is the foundation of safe operational and disposal practices. The substitution of hydrogen with deuterium slightly increases the density compared to standard acetone, but the high vapor pressure and extremely low flash point dictate strict flammability controls.

Table 1: Quantitative Physicochemical & Hazard Data

PropertyValue / ClassificationReference
CAS Number 32479-94-0
Molecular Weight 65.11 g/mol [1]
Density 0.885 g/mL at 25 °C
Flash Point -19 °C (-2.2 °F)
GHS Hazard Codes H225 (Highly flammable), H319 (Eye irritation), H336 (Drowsiness)[1]
EPA Waste Codes D001 (Ignitable characteristic), F003 (Spent non-halogenated solvent)[2][3]

Operational Handling Protocol

To maintain scientific integrity and personnel safety, handling must occur within a self-validating system where engineering controls and personal protective equipment (PPE) actively mitigate exposure risks.

  • Engineering Controls: All transfers of Acetone-2- 13 C,d 6​ must be conducted within a certified chemical fume hood. Acetone vapors are heavier than air and can spread along the floor to remote ignition sources; the fume hood prevents the accumulation of explosive vapor-air mixtures[4][5].

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer limited resistance to acetone due to a rapid chemical breakthrough time. For prolonged handling or bulk transfers, butyl rubber gloves are recommended. Safety goggles and a flame-resistant lab coat are mandatory[5].

  • Static Mitigation: Given its flash point of -19 °C, ensure all metal receiving containers are grounded and bonded to prevent static discharge, which can easily ignite the highly volatile vapor.

Step-by-Step Disposal Methodology

The disposal of Acetone-2- 13 C,d 6​ must comply with federal EPA regulations. Because it is a spent non-halogenated solvent, it is classified under the F003 waste code, and due to its flash point, it carries the D001 (ignitability) characteristic code[2][3].

Protocol: Safe Decommissioning and Disposal of NMR Samples

  • Step 1: Segregation at the Source

    • Action: Separate Acetone-2- 13 C,d 6​ waste from halogenated solvent streams (e.g., Chloroform-d) and strong oxidizers.

    • Causality: Mixing acetone with halogenated waste triggers the EPA F002 classification for the entire mixture. This drastically increases disposal costs and complicates the incineration process due to the potential formation of toxic byproducts upon combustion[3][6].

  • Step 2: Transfer to Primary Waste Container

    • Action: Decant spent NMR samples into an approved, high-density polyethylene (HDPE) or safety-glass waste carboy using a grounded funnel.

    • Causality: Grounding the transfer equipment prevents static electricity buildup. The container must be kept tightly closed when not actively receiving waste to comply with EPA open-container regulations and to minimize hazardous vapor release[4].

  • Step 3: Labeling and Documentation

    • Action: Affix a standardized EHS hazardous waste label immediately. List the contents as "Acetone" and check the "Flammable" hazard box.

    • Causality: Isotopic labeling ( 13 C, 2 H) does not alter the regulatory standing of the chemical waste. Accurate labeling ensures compliance with RCRA guidelines and provides emergency responders with critical information in the event of a spill[2].

  • Step 4: Secondary Containment and Storage

    • Action: Store the sealed waste container in a designated Flammables Storage Cabinet within a secondary containment tray.

    • Causality: Secondary containment captures any material released during a primary container failure, preventing the solvent from spreading and mitigating the risk of fire[5].

  • Step 5: EHS Transfer and Final Treatment

    • Action: Submit a waste pickup request to the institutional EHS department.

    • Causality: EHS routes the F003/D001 waste to a certified facility for controlled high-temperature incineration (820–1,600 ºC). This method ensures the complete thermal destruction of the solvent into carbon dioxide and water vapor, eliminating environmental contamination risks[7].

Waste Routing Visualization

The following decision matrix illustrates the logical routing of Acetone-2- 13 C,d 6​ waste based on experimental admixtures to ensure regulatory compliance.

G Start Acetone-2-13C,d6 Waste Generated from NMR/MS Decision Mixed with Halogenated Solvents? (e.g., CDCl3) Start->Decision NonHalo Route to Non-Halogenated Flammable Waste EPA Codes: D001, F003 Decision->NonHalo No Halo Route to Halogenated Waste Stream EPA Codes: D001, F002 Decision->Halo Yes Treatment EHS Collection & High-Temperature Incineration NonHalo->Treatment Halo->Treatment

Decision matrix for the segregation and disposal routing of Acetone-2-13C,d6 laboratory waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. epa.gov. URL:[Link]

  • EPA HAZARDOUS WASTE CODES. wku.edu. URL:[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. epa.gov. URL:[Link]

  • Toxicological Profile for Acetone - Agency for Toxic Substances and Disease Registry | ATSDR. cdc.gov. URL: [Link]

  • Safety Data Sheet: Acetone-d6. chemdox.com. URL:[Link]

  • Safety Data Sheet: Acetone D6. carlroth.com. URL:[Link]

  • Acetone-2-13C,d6 | C3H6O | CID 117064417 - PubChem - NIH. nih.gov. URL:[Link]

Sources

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